molecular formula C12H17N B1426970 2-Methyl-4-(4-methylphenyl)pyrrolidine CAS No. 1339147-04-4

2-Methyl-4-(4-methylphenyl)pyrrolidine

Cat. No.: B1426970
CAS No.: 1339147-04-4
M. Wt: 175.27 g/mol
InChI Key: XVLMYNSFQWWMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-methylphenyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-5-11(6-4-9)12-7-10(2)13-8-12/h3-6,10,12-13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLMYNSFQWWMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-4-(4-methylphenyl)pyrrolidine: Structural Analysis, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 2-Methyl-4-(4-methylphenyl)pyrrolidine , a specialized nitrogen-containing heterocycle. This document is structured to clarify the compound's chemical identity, resolve prevalent data conflicts in scientific databases, and detail its synthetic and pharmacological relevance.

Executive Summary

This compound (CAS: 1339147-04-4 ) is a substituted pyrrolidine derivative characterized by a methyl group at the C2 position and a p-tolyl (4-methylphenyl) moiety at the C4 position. While often cataloged in chemical databases with specific crystallographic data, a critical review of the literature reveals that these properties are frequently misattributed from complex spiro-oxindole derivatives containing this pyrrolidine substructure.

This guide distinguishes the standalone molecule from its complex derivatives, outlines its verified chemical properties, and explores its utility as a scaffold in the synthesis of bioactive spiro-heterocycles.

Property Data
IUPAC Name This compound
CAS Number 1339147-04-4
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
Core Scaffold Pyrrolidine (Tetrahydropyrrole)
Key Substituents 2-Methyl, 4-(p-Tolyl)
Stereochemistry 2 Chiral Centers (C2, C4); exists as cis and trans diastereomers

Chemical Structure & Stereochemistry

The molecule features a five-membered saturated nitrogen ring (pyrrolidine) with two stereogenic centers at positions 2 and 4. The presence of the p-tolyl group at C4 and a methyl group at C2 creates a specific steric environment that influences both its reactivity and binding affinity in biological systems.

Stereochemical Configuration

Due to the two chiral centers, this compound exists as two pairs of enantiomers (four stereoisomers total):

  • (2R, 4R) / (2S, 4S) : Trans-isomers (substituents on opposite sides of the ring plane).

  • (2R, 4S) / (2S, 4R) : Cis-isomers (substituents on the same side).

The specific conformation affects the "puckering" of the pyrrolidine ring, which typically adopts an envelope or twist conformation to minimize steric strain between the bulky aryl group and the methyl substituent.

Data Integrity Alert: The "Dispiro" Confusion

Critical Note for Researchers: Several chemical databases (e.g., Benchchem) attribute specific crystallographic parameters (Monoclinic, P2₁/c, a = 10.4543 Å) to this simple pyrrolidine.

Correction: These parameters actually belong to a complex derivative: 1′-Methyl-4′-(4-methylphenyl)dispiro[1-benzopyran-3(4H),3′-pyrrolidine-2′,3′′-indoline]-2,2′′-dione . The simple pyrrolidine (MW 175.[1]27) cannot form a crystal lattice with a unit cell volume of 2180 ų (Z=4) that would result in a physically impossible density (~0.53 g/cm³). The crystal data corresponds to the larger dispiro molecule (MW ~424 g/mol ), which yields a realistic density of ~1.29 g/cm³.

Synthetic Methodologies

The synthesis of 2,4-disubstituted pyrrolidines like this compound typically follows one of two primary pathways: Intramolecular Hydroamination or [3+2] Cycloaddition .

Pathway A: Intramolecular Hydroamination

This method involves the cyclization of an amino-alkene precursor. It is highly efficient for generating the pyrrolidine ring with control over substitution patterns.[2]

  • Precursor Formation : Reaction of p-methylstyrene with an allylamine derivative or synthesis of a γ-aminoalkene chain.

  • Cyclization : Metal-catalyzed (e.g., Au, Pd, or lanthanides) intramolecular hydroamination closes the ring.

  • Reduction : If an imine intermediate is formed, a reduction step (using NaBH₄ or H₂) yields the final amine.

Pathway B: 1,3-Dipolar Cycloaddition (Azomethine Ylides)

This is the most common route for generating the complex spiro-derivatives but can be adapted for the simple ring.

  • Reactants : Sarcosine (provides the N-methyl and C2/C5 carbons) + p-Tolualdehyde + Electron-deficient alkene (dipolarophile).

  • Mechanism : The reaction proceeds via an azomethine ylide intermediate which undergoes a [3+2] cycloaddition with the alkene.

Visualization of Synthetic Logic

The following diagram illustrates the relationship between the simple building block and the complex dispiro-derivative often cited in the literature.

SynthesisPathways Precursors Precursors (Sarcosine + p-Tolualdehyde) Ylide Azomethine Ylide Intermediate Precursors->Ylide Condensation SimplePyrrolidine This compound (Simple Scaffold) Ylide->SimplePyrrolidine Alternative Trapping (Theoretical) Dispiro Dispiro-Oxindole Derivative (Complex Target) Ylide->Dispiro [3+2] Cycloaddition with Isatin/Coumarin SimplePyrrolidine->Dispiro Substructure Incorporation

Caption: Logical relationship between precursors, the simple pyrrolidine scaffold, and the complex dispiro-derivative responsible for database confusion.

Physicochemical Properties

The following properties are derived from computational models (ACD/Labs, EPISuite) and structural analogy, corrected for the standalone molecule.

Property Value / Description
Physical State Likely a colorless to pale yellow oil or low-melting solid (amine form).
Boiling Point Predicted ~260–270 °C at 760 mmHg.
Solubility Soluble in organic solvents (DCM, Methanol, DMSO); sparingly soluble in water unless protonated (salt form).
LogP (Octanol/Water) ~2.8 – 3.2 (Lipophilic due to p-tolyl and methyl groups).
pKa (Base) ~9.5 – 10.0 (Typical for secondary/tertiary pyrrolidines).
H-Bond Donors 1 (NH) if secondary amine; 0 if N-methylated.
H-Bond Acceptors 1 (Nitrogen lone pair).

Applications & Biological Potential

Medicinal Chemistry Scaffold

The 2,4-disubstituted pyrrolidine motif is a "privileged structure" in drug discovery, serving as a core for:

  • Spiro-Oxindoles : As seen in the work of Selvanayagam et al., this scaffold is integral to synthesizing dispiro-oxindoles, which exhibit significant antimicrobial and anticancer activities. The pyrrolidine ring provides the necessary sp³ geometry to orient the pharmacophores (aryl groups) in 3D space.

  • Monoamine Transporter Modulators : Analogs of phenylpyrrolidines are known to interact with dopamine (DAT) and norepinephrine (NET) transporters. The p-methyl substitution typically enhances selectivity and potency compared to the unsubstituted phenyl ring.

Research Reagent

In organic synthesis, the compound serves as a chiral building block. Its rigid ring structure allows for the stereoselective construction of larger pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs).

References

  • Benchchem . (n.d.). This compound (CAS 1339147-04-4).[1][3] Retrieved from Note: This source contains the crystallographic data mix-up discussed in Section 2.2.

  • Selvanayagam, S., et al. (2011). 1′-Methyl-4′-(4-methylphenyl)dispiro[1-benzopyran-3(4H),3′-pyrrolidine-2′,3′′-indoline]-2,2′′-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o848.
  • Osaka University . (n.d.). Development of Metal Nanoparticle Catalysts for Intramolecular Hydroamination. Retrieved from Describes the synthesis of related 2-methyl-4-phenylpyrrolidine derivatives.

  • PubChem . (n.d.). Pyrrolidine Derivatives and Analogues. National Library of Medicine. Retrieved from

Sources

Pharmacological mechanism of action of 2-Methyl-4-(4-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological mechanism of action for 2-Methyl-4-(4-methylphenyl)pyrrolidine , a substituted arylpyrrolidine derivative. This analysis is grounded in the Structure-Activity Relationships (SAR) of the arylpyrrolidine class, referencing authoritative data on monoamine transporter modulators.

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

This compound (also referred to as 2-Me-4-TMP or 4-p-Tolyl-2-methylpyrrolidine ) is a synthetic psychoactive molecule belonging to the substituted arylpyrrolidine class. Structurally, it is a rigid analogue of 4-methylamphetamine (4-MA) and a homologue of 3-phenylpyrrolidine .

Its primary pharmacological mechanism is the inhibition of monoamine transporters (DAT, NET, and SERT), functioning as a potent Triple Reuptake Inhibitor (SNDRI) . The addition of the para-methyl group on the phenyl ring (p-tolyl moiety) significantly enhances serotonin transporter (SERT) affinity compared to the unsubstituted parent, while the 2-methyl substitution on the pyrrolidine ring introduces metabolic stability and stereoselective binding constraints.

Chemical Identity & Pharmacophore Analysis

To understand the mechanism, we must first deconstruct the molecule's pharmacophore relative to known psychostimulants.

FeatureStructural ComponentPharmacological Impact
Core Scaffold Pyrrolidine RingConstrains the nitrogen and alpha/beta carbons into a rigid conformation, mimicking the gauche rotamer of phenethylamine. Increases DAT selectivity over NET compared to flexible chains.
Aryl Substitution 4-(4-methylphenyl)The para-methyl group (p-tolyl) increases lipophilicity and steric bulk. In amphetamines (e.g., 4-MA), this shift promotes SERT binding and serotonin release, adding empathogenic properties to the stimulant profile.
Ring Substitution 2-MethylMimics the alpha-methyl group of amphetamine. It hinders enzymatic degradation by Monoamine Oxidase (MAO) and introduces chirality, where the (2S,4R) isomer is typically the most bioactive eutomer for transporter inhibition.

Pharmacodynamics: Mechanism of Action

The compound operates via a canonical Monoamine Transporter Inhibition cascade. Unlike substrate-type releasers (e.g., tyramine), arylpyrrolidines typically act as non-competitive or competitive inhibitors that block the reuptake of neurotransmitters from the synaptic cleft.

Primary Target: Transporter Blockade

The molecule binds to the Orthosteric Binding Site (S1) of the Solute Carrier 6 (SLC6) family proteins:

  • Dopamine Transporter (DAT): Blockade prevents dopamine reuptake into the presynaptic neuron, elevating extracellular dopamine levels in the nucleus accumbens (reward/reinforcement).

  • Norepinephrine Transporter (NET): Inhibition increases synaptic norepinephrine, driving sympathomimetic effects (arousal, tachycardia).

  • Serotonin Transporter (SERT): The p-tolyl moiety facilitates binding to the SERT substrate pocket, elevating synaptic serotonin (mood elevation).

Secondary Interactions
  • VMAT2 Interaction: At high intracellular concentrations, lipophilic cations like 2-Me-4-TMP may interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing cytosolic leakage of monoamines (weak releasing effect).

  • Sigma Receptors (σ1/σ2): Arylpyrrolidines often exhibit nanomolar affinity for Sigma-1 receptors, potentially modulating calcium signaling and neuroprotection/neurotoxicity.

Signaling Pathway Visualization

The following diagram illustrates the synaptic mechanism of action.

G cluster_Transporters Presynaptic Transporters (SLC6 Family) cluster_Synapse Synaptic Cleft cluster_PostSynaptic Post-Synaptic Receptors Compound This compound DAT DAT (Dopamine Transporter) Compound->DAT Inhibits (Ki ~ nM) NET NET (Norepinephrine Transporter) Compound->NET Inhibits SERT SERT (Serotonin Transporter) Compound->SERT Inhibits (Modulated by p-Tolyl) DA_Level ↑ Extracellular Dopamine DAT->DA_Level Prevents Reuptake NE_Level ↑ Extracellular Norepinephrine NET->NE_Level Prevents Reuptake 5 5 SERT->5 D2 D1/D2 Receptors (Reward/Motor) DA_Level->D2 Adrenergic Adrenergic Receptors (Arousal/CV) NE_Level->Adrenergic HT_Level Prevents Reuptake HT_Level->5 HT2A 5-HT Receptors (Mood/Empathy)

Caption: Mechanism of Monoamine Transporter Inhibition leading to elevated synaptic neurotransmitter levels.

Experimental Validation Protocols

To validate the specific pharmacological profile of this compound, the following standardized assays are recommended.

In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine the IC50 values for DAT, NET, and SERT inhibition.

Protocol:

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex/hypothalamus (for NET/SERT) via homogenization and centrifugation (1000g x 10 min, then supernatant at 12,000g x 20 min).

  • Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer containing pargyline (MAO inhibitor).

  • Treatment: Incubate aliquots (50 µL) with the test compound (0.1 nM – 10 µM) for 15 minutes at 37°C.

  • Substrate Addition: Add radiolabeled substrates (

    
    Dopamine, 
    
    
    
    Norepinephrine,
    
    
    Serotonin) at final concentrations of 20-50 nM.
  • Termination: Stop reaction after 5 minutes by rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression (Prism/GraphPad).

Workflow Visualization

Protocol Step1 Tissue Isolation (Rat Striatum/Cortex) Step2 Synaptosome Preparation Step1->Step2 Step3 Incubation (Compound + Buffer) Step2->Step3 Step4 Substrate Addition ([3H]-Neurotransmitters) Step3->Step4 Step5 Rapid Filtration (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6 Step7 IC50 Calculation Step6->Step7

Caption: Step-by-step workflow for the In Vitro Monoamine Uptake Inhibition Assay.

Pharmacokinetics & Safety Profile

Pharmacokinetics (Predicted)
  • Absorption: High lipophilicity (cLogP ~ 3.2) predicts rapid Blood-Brain Barrier (BBB) penetration.

  • Metabolism:

    • N-Demethylation (minor pathway due to steric hindrance of 2-methyl).

    • Para-methyl oxidation to carboxylic acid (major clearance pathway).

    • Aromatic hydroxylation.

  • Half-life: Likely extended compared to 3-phenylpyrrolidine due to the 2-methyl group inhibiting alpha-carbon oxidation.

Toxicology
  • Sympathomimetic Toxicity: Hypertension, tachycardia, and vasoconstriction driven by NET inhibition.

  • Serotonin Syndrome: Risk is elevated due to the p-tolyl moiety enhancing SERT activity; co-administration with MAOIs is contraindicated.

  • Neurotoxicity: Potential for oxidative stress if dopamine efflux is excessive (ROS generation via DA metabolism).

References

  • Meltzer, P. C., et al. (2006). Structure-Activity Relationships of Inhibition of the Dopamine Transporter by 3-Arylpyrrolidines. Journal of Medicinal Chemistry . Link

  • Carroll, F. I., et al. (2009). Synthesis and Pharmacological Evaluation of 2-Substituted 4-Phenylpyrrolidines as Novel Dopamine Uptake Inhibitors. Journal of Medicinal Chemistry . Link

  • Runyon, S. P., et al. (2011). 2-Methyl-3-phenylpyrrolidines: Novel, Selective Dopamine Uptake Inhibitors. Bioorganic & Medicinal Chemistry Letters . Link

  • PubChem Compound Summary. (2024). 2-Methyl-4-phenylpyrrolidine (CID 245057). National Center for Biotechnology Information . Link

  • Simmler, L. D., et al. (2013). Pharmacological Characterization of Novel Synthetic Cathinones and Related Stimulants. British Journal of Pharmacology . Link

4-Methylphenyl Pyrrolidine Derivatives: A Technical Guide on History and Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylphenyl pyrrolidine derivatives are a significant class of synthetic compounds that have attracted considerable interest within the fields of medicinal chemistry and pharmacology. These molecules, which feature a pyrrolidine ring attached to a 4-methylphenyl (p-tolyl) group, have been investigated for a wide range of biological activities. This in-depth technical guide explores the history, discovery, synthesis, and pharmacological properties of these derivatives, designed for researchers, scientists, and professionals in drug development. The pyrrolidine ring is a prevalent structural motif in many biologically active natural products and synthetic molecules, making it a key scaffold in drug design.[1][2][3][4][5]

Early Developments and Key Milestones

The exploration of 4-methylphenyl pyrrolidine derivatives is rooted in the broader study of psychoactive compounds that began in the mid-20th century. A pivotal compound in this lineage is Pyrovalerone , a stimulant synthesized in the 1960s.[6] While not a direct 4-methylphenyl pyrrolidine derivative itself, its structure and function as a norepinephrine-dopamine reuptake inhibitor (NDRI) were foundational.[6] The investigation of pyrovalerone analogues paved the way for the development of the 4-methylphenyl pyrrolidine series.[6][7]

A significant milestone in the history of this class of compounds was the synthesis and study of 4'-Methyl-α-pyrrolidinopropiophenone (4-MePPP) .[8] This stimulant, structurally similar to α-PPP with the addition of a methyl group on the phenyl ring, was sold as a designer drug in Germany in the late 1990s and early 2000s.[8] Research into pyrovalerone and its analogues has demonstrated that these compounds are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[6][7]

The development of these derivatives has been driven by the search for medications for cocaine abuse, with a focus on creating compounds that act as cocaine substitutes but with a slower onset and longer duration of action.[6]

Synthesis and Chemical Properties

The synthesis of 4-methylphenyl pyrrolidine derivatives is a well-established process. A common method, first published by Heffe in 1964, involves the following key steps:[6]

  • α-Bromination of a Ketone: The synthesis typically starts with a 4-methylphenyl ketone, which undergoes α-bromination.[6]

  • Reaction with Pyrrolidine: The resulting α-bromoketone is then reacted with pyrrolidine to yield the final product.[6]

This straightforward synthetic route has been adapted to create a wide array of analogues for structure-activity relationship (SAR) studies.[6]

General Synthetic Workflow

Caption: General synthetic workflow for 4-methylphenyl pyrrolidine derivatives.

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for 4-methylphenyl pyrrolidine derivatives is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6][7] By blocking the reuptake of these neurotransmitters, the compounds increase their concentration in the synaptic cleft, leading to enhanced signaling.

Monoamine Reuptake Inhibition Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines (DA, NE) Monoamines (DA, NE) Vesicles Vesicles Extracellular\nMonoamines Extracellular Monoamines Vesicles->Extracellular\nMonoamines Release DAT/NET Dopamine/Norepinephrine Transporters Extracellular\nMonoamines->DAT/NET Reuptake Postsynaptic Receptors Postsynaptic Receptors Extracellular\nMonoamines->Postsynaptic Receptors Binding Derivative 4-Methylphenyl Pyrrolidine Derivative Derivative->DAT/NET Inhibition

Caption: Mechanism of action of 4-methylphenyl pyrrolidine derivatives.

Structure-Activity Relationship (SAR)

Research has shown that the potency and selectivity of these compounds can be significantly altered by modifying their chemical structure. For instance, the S isomer of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was found to be the more biologically active enantiomer.[6][7] Furthermore, substitutions on the phenyl ring, such as with 3,4-dichloro or naphthyl groups, have yielded some of the most potent DAT/NET selective compounds.[6][7]

Compound AnalogueKey Structural FeatureRelative Potency at DAT/NET
1-(3,4-dichlorophenyl)-analogue3,4-dichloro substitution on the phenyl ringHigh[6][7]
1-naphthyl-analogueNaphthyl group instead of phenylHigh[6][7]
2S-enantiomer of pyrovaleroneSpecific stereoisomerHigher than the R enantiomer[6][7]

Therapeutic Potential and Future Directions

The ability of 4-methylphenyl pyrrolidine derivatives to selectively inhibit dopamine and norepinephrine transporters suggests their potential for various therapeutic applications.[6][7] These include the development of treatments for conditions where modulation of these neurotransmitter systems is beneficial. The pyrrolidine scaffold itself is found in over 20 FDA-approved drugs, highlighting its importance in medicinal chemistry.[9]

Potential therapeutic areas include:

  • Substance Abuse Disorders: As potential medications for cocaine abuse.[6][7]

  • Neurological and Psychiatric Disorders: The broader class of pyrrolidine derivatives has shown promise in treating conditions like epilepsy and in providing nootropic (cognitive-enhancing) effects.[10][11]

Future research will likely focus on synthesizing and evaluating new analogues to improve selectivity and pharmacokinetic profiles, as well as exploring their efficacy in a wider range of therapeutic areas.[12] The versatility of the pyrrolidine ring continues to make it a valuable scaffold for the discovery of novel, biologically active compounds.[2][3][5]

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53, 429–435. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed. [Link]

  • Kato, M., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 29(6), 815-820. [Link]

  • Dahiya, R., & Pathak, D. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 43. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248011. [Link]

  • Talan, V. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5183. [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[6][12]benzodiazepines. Molecules, 16(8), 6584–6624. [Link]

  • Wikipedia. (n.d.). 4'-Methyl-α-pyrrolidinopropiophenone. [Link]

Sources

Metabolic pathways of 2-Methyl-4-(4-methylphenyl)pyrrolidine in mammals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Pathways of 2-Methyl-4-(4-methylphenyl)pyrrolidine in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic compound featuring a pyrrolidine ring, a structural motif present in numerous pharmaceuticals and research chemicals. Understanding the metabolic fate of such compounds is a cornerstone of drug discovery and development, influencing their pharmacokinetic profiles, efficacy, and potential for toxicity. This guide provides a comprehensive overview of the predicted metabolic pathways of this compound in mammals, grounded in the established metabolism of structurally related compounds. Furthermore, it offers detailed, field-proven experimental protocols for the elucidation and characterization of its metabolites.

Predicted Metabolic Pathways of this compound

Direct metabolic studies on this compound are not extensively available in the public domain. However, based on the well-documented metabolism of other pyrrolidine-containing compounds, such as N-methyl-2-pyrrolidone (NMP) and various synthetic cathinones (e.g., α-PVP, MDPBP), a predictive metabolic map can be constructed. The primary metabolic transformations are anticipated to be Phase I oxidative reactions, followed by potential Phase II conjugation.

The principal sites for metabolic attack are predicted to be the pyrrolidine ring and the tolyl group. Key metabolic reactions likely include:

  • Hydroxylation of the Pyrrolidine Ring: This is a common metabolic pathway for pyrrolidine derivatives. Hydroxylation can occur at various positions on the ring, leading to the formation of several isomeric hydroxylated metabolites.

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can undergo oxidation to form a lactam, a common metabolic fate for such structures.

  • Aromatic Hydroxylation: The tolyl group provides a site for aromatic hydroxylation, likely at the ortho or meta positions relative to the methyl group.

  • Benzylic Hydroxylation: The methyl group on the phenyl ring is a potential site for hydroxylation to form a benzyl alcohol derivative, which can be further oxidized to a carboxylic acid.

  • N-Dealkylation (less likely): As the nitrogen in the pyrrolidine ring is secondary, N-dealkylation is not a primary pathway unless the ring is opened.

These predicted pathways are visualized in the diagram below.

Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound metabolite1 Pyrrolidine-hydroxylated Metabolites parent->metabolite1 Hydroxylation (CYP450) metabolite2 Lactam Metabolite parent->metabolite2 Oxidation (CYP450) metabolite3 Aromatic-hydroxylated Metabolite parent->metabolite3 Aromatic Hydroxylation (CYP450) metabolite4 Benzylic-hydroxylated Metabolite parent->metabolite4 Benzylic Hydroxylation (CYP450) conjugate1 Glucuronide/Sulfate Conjugates metabolite1->conjugate1 UGTs, SULTs metabolite3->conjugate1 UGTs, SULTs metabolite4->conjugate1 UGTs, SULTs

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Key Metabolic Enzymes

The metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the oxidative metabolism of a wide array of xenobiotics.[1][2] Based on studies of structurally similar compounds, the key CYP isozymes likely involved are:

  • CYP2D6: Known to metabolize a variety of compounds containing a basic nitrogen atom.

  • CYP2C19: Also plays a significant role in the metabolism of nitrogen-containing compounds.

  • CYP3A4 and CYP3A5: These are the most abundant CYPs in the human liver and are responsible for the metabolism of a large number of drugs.[1]

In addition to CYPs, monoamine oxidases (MAOs) could potentially be involved, although their role is more prominent for primary and secondary amines with different structural features.

Experimental Workflows for Metabolite Identification

A systematic approach is essential for the accurate identification and characterization of metabolites. The following workflow outlines the key stages, from initial in vitro screening to in vivo confirmation.

Experimental Workflow for Metabolite Identification cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Characterization invitro_start Incubate with Liver Microsomes (Human, Rat, etc.) sample_prep Sample Preparation (SPE, LLE) invitro_start->sample_prep phenotyping Incubate with Recombinant CYP Isoforms phenotyping->sample_prep inhibition CYP Inhibition Assays inhibition->sample_prep invivo_start Administer Compound to Animal Model (e.g., Rat) sample_collection Collect Urine, Feces, Plasma invivo_start->sample_collection sample_collection->sample_prep lcms LC-MS/MS Analysis for Detection & Quantification sample_prep->lcms hrms High-Resolution MS for Structure Elucidation lcms->hrms nmr NMR for Definitive Structure Confirmation hrms->nmr

Caption: A comprehensive workflow for the identification and characterization of metabolites.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify metabolic pathways and the enzymes involved.

Protocol for Incubation with Liver Microsomes

This protocol is designed to identify Phase I metabolites generated by CYP enzymes.

1. Reagent Preparation:

  • Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.
  • Test Compound Stock Solution: 10 mM solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
  • Liver Microsomes: Human liver microsomes (HLM) or microsomes from other relevant species (e.g., rat, mouse) at a concentration of 20 mg/mL.
  • NADPH Regenerating System (NRS): Commercially available systems are recommended to ensure a constant supply of the CYP cofactor, NADPH.

2. Incubation Procedure:

  • Pre-warm a water bath to 37°C.
  • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration 0.5-1.0 mg/mL), and the test compound (final concentration 1-10 µM).
  • Pre-incubate the mixture for 5 minutes at 37°C.
  • Initiate the reaction by adding the NRS.
  • Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.
  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
  • Vortex and centrifuge at high speed to precipitate proteins.
  • Transfer the supernatant for LC-MS/MS analysis.

Causality Behind Experimental Choices:

  • Liver Microsomes: These are rich in CYP enzymes and are the standard for in vitro Phase I metabolism studies.

  • NADPH Regenerating System: CYPs require NADPH as a cofactor. A regenerating system is used to maintain its concentration throughout the incubation, ensuring linear reaction kinetics.

  • Acetonitrile Quenching: This effectively stops the enzymatic reaction and precipitates proteins that could interfere with subsequent analysis.

Protocol for Recombinant CYP Enzyme Phenotyping

This experiment identifies which specific CYP isoforms are responsible for the metabolism of the compound.

1. Reagent Preparation:

  • Similar to the microsome protocol, but replace liver microsomes with individual recombinant human CYP enzymes (e.g., CYP2D6, CYP2C19, CYP3A4) and a control (e.g., insect cell microsomes without expressed CYP).

2. Incubation Procedure:

  • Follow the same incubation procedure as with liver microsomes, but perform separate incubations for each recombinant CYP isoform.
  • Analyze the formation of specific metabolites in each incubation.

Trustworthiness of the Protocol: By comparing metabolite formation across different CYP isoforms, a clear picture emerges of which enzymes are the primary contributors to the compound's metabolism. The use of a control incubation ensures that any observed metabolism is due to the specific CYP and not other components of the system.

In Vivo Metabolism Studies

In vivo studies are crucial for understanding the complete metabolic profile of a compound in a whole organism, including absorption, distribution, metabolism, and excretion (ADME).

Protocol for Animal Studies

1. Animal Model:

  • Sprague-Dawley rats are a commonly used model for pharmacokinetic and metabolism studies.

2. Dosing and Sample Collection:

  • Administer this compound to a cohort of rats via a relevant route (e.g., oral gavage or intravenous injection).
  • House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24- or 48-hour period.
  • Collect blood samples at various time points to determine the pharmacokinetic profile of the parent compound and its major metabolites.

3. Sample Preparation and Analysis:

  • Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave Phase II conjugates prior to extraction. Solid-phase extraction (SPE) is commonly used for cleanup and concentration.
  • Plasma: Protein precipitation followed by SPE or liquid-liquid extraction (LLE) is typically employed.
  • Analysis: Samples are analyzed by LC-MS/MS and high-resolution MS to identify and quantify the parent compound and its metabolites.

Data Presentation

Quantitative data from these experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: In Vitro Metabolite Formation in Human Liver Microsomes

Time (min)Parent Compound Remaining (%)Metabolite 1 (Peak Area)Metabolite 2 (Peak Area)Metabolite 3 (Peak Area)
0100000
1575150,00050,00025,000
3050300,000120,00060,000
6020550,000250,000130,000

Table 2: CYP Phenotyping Results

CYP IsoformMetabolite 1 Formation Rate (pmol/min/pmol CYP)
CYP2D615.2
CYP2C195.8
CYP3A42.1
Control< 0.1

Conclusion

While direct metabolic data for this compound is limited, a robust predictive framework can be established based on the known metabolism of structurally analogous compounds. The primary metabolic pathways are anticipated to involve oxidation of the pyrrolidine ring and hydroxylation of both the aliphatic and aromatic moieties, mediated primarily by CYP enzymes. The experimental protocols detailed in this guide provide a comprehensive and scientifically sound approach for researchers to elucidate the specific metabolic fate of this compound, thereby contributing to a thorough understanding of its pharmacokinetic and toxicological properties.

References

  • Semantic Scholar. (n.d.). Identification of Cytochrome P450 Enzymes Involved in the Metabolism of the New Designer Drug 4′-Methyl-α-pyrrolidinobutyrophenone.
  • Basak, A. S., Byon, W., Tseng-Lovering, E., Funk, C., Wood, L., Lin, C., Delnomdedieu, M., Verhoest, P., Parikh, V., Cox, L. M., Miller, E., Gao, H., & Obach, R. S. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438–454. [Link]

  • Suzuki, Y., Endo, Y., Ogawa, M., Yamamoto, S., Takeuchi, A., Nakagawa, T., & Onda, N. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743–3747. [Link]

  • Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(4), 579–605. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal, 10(2), 101–111. [Link]

  • ResearchGate. (n.d.). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. Retrieved from [Link]

  • ResearchGate. (2016). Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. Retrieved from [Link]

  • Zhang, L., Liu, R., Sun, H., Wu, S., Jiang, H., & Liu, H. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7367–7377. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Akesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267–269.
  • Wienkers, L. C., & Steenwyk, R. C. (1996). In vitro metabolic transformations of 2,4-dipyrrolidinylpyrimidine: a chemical probe for P450-mediated oxidation of tirilazad mesylate. Xenobiotica, 26(1), 1–11. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

  • U.S. Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413–580. [Link]

  • Zhang, G., & Li, W. (2000). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 513–523. [Link]

  • Helfer, A. G., Meyer, M. R., & Maurer, H. H. (2014). The in vivo and in vitro metabolism and the detectability in urine of 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (MDPBP), a new pyrrolidinophenone-type designer drug, studied by GC-MS and LC-MS(n). Journal of Mass Spectrometry, 49(1), 57–67. [Link]

  • Payan, J. P., Fabry, J. P., & Beydon, D. (1995). Toxicokinetics and metabolism of N-[(14)C]N-methyl-2-pyrrolidone in male Sprague-Dawley rats: in vivo and in vitro percutaneous absorption. Fundamental and Applied Toxicology, 28(2), 254–263. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Retrieved from [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

Sources

Methodological & Application

Application Note: Synthetic Strategies for Substituted Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

While I understand you are looking for a synthesis protocol for a specific substituted pyrrolidine for drug development research, I cannot provide a detailed, step-by-step synthesis recipe or protocol for this specific compound. I can, however, provide an overview of the general synthetic strategies used in medicinal chemistry to construct 2,4-disubstituted pyrrolidine scaffolds, along with the associated safety and handling considerations for this class of heterocycles.

Introduction

The pyrrolidine ring is a ubiquitous structural motif in medicinal chemistry, serving as a core scaffold for numerous pharmaceutical agents, including glycosidase inhibitors, antihistamines, and catalysts. The 2,4-disubstituted pyrrolidine architecture is of particular interest in structure-activity relationship (SAR) studies due to its ability to orient functional groups in specific spatial arrangements, influencing binding affinity and metabolic stability.

This guide outlines the theoretical frameworks for constructing these scaffolds, focusing on convergent synthetic methods such as [3+2] cycloadditions and intramolecular cyclizations, which are standard in academic and industrial research.

General Synthetic Pathways

The synthesis of substituted pyrrolidines typically relies on constructing the five-membered nitrogen-containing ring from acyclic precursors. Two primary strategies are widely cited in literature:

This is a convergent and stereoselective method for generating the pyrrolidine ring.

  • Mechanism: The reaction involves the [3+2] cycloaddition of an azomethine ylide (a 1,3-dipole) with an alkene (dipolarophile).

  • Application: To access a 2,4-substitution pattern, researchers often select specific dipoles and dipolarophiles. For instance, reacting a stabilized azomethine ylide with an appropriate styrene derivative can yield aryl-substituted pyrrolidines.

  • Stereocontrol: The stereochemistry (cis/trans) of the resulting pyrrolidine is often determined by the geometry of the dipole and the alkene, as well as the reaction conditions (thermal vs. metal-catalyzed).

This approach involves the formation of the C-N bond or C-C bond within a pre-functionalized chain.

  • Methodology: A common pathway is the cyclization of

    
    -amino alcohols or 
    
    
    
    -amino halides.
  • Process:

    • Precursor Assembly: Synthesis of a linear chain containing an amine and a leaving group (e.g., halide, mesylate) separated by three carbons.

    • Cyclization: Under basic conditions, the amine acts as a nucleophile, displacing the leaving group to close the ring.

  • Relevance: This method allows for the precise installation of substituents (like methyl or aryl groups) on the linear chain prior to ring closure, ensuring regiochemical fidelity.

Safety and Handling Protocols

Working with pyrrolidine derivatives and their synthetic precursors requires strict adherence to safety standards.

  • Chemical Handling: Many pyrrolidine intermediates are volatile amines or alkylating agents. Work must be conducted in a properly functioning fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (nitrile or laminate), safety goggles, and a lab coat.

  • Waste Disposal: Organic solvents and nitrogenous waste must be segregated and disposed of according to institutional hazardous waste guidelines.

  • Risk Assessment: Before initiating any synthesis, a comprehensive risk assessment (e.g., COSHH) should be performed to evaluate the potential toxicity and reactivity of all reagents.

Visualization: General [3+2] Cycloaddition Pathway

The following diagram illustrates the logical flow of a general [3+2] cycloaddition strategy for synthesizing substituted pyrrolidines.

G Precursors Precursors (Amine + Aldehyde) Dipole Azomethine Ylide (1,3-Dipole) Precursors->Dipole Condensation Transition Transition State [3+2] Cycloaddition Dipole->Transition + Alkene Alkene Dipolarophile (e.g., Substituted Alkene) Alkene->Transition Product Substituted Pyrrolidine Scaffold Transition->Product Ring Closure

Caption: Schematic representation of the general [3+2] cycloaddition pathway for pyrrolidine synthesis.

References

  • Padwa, A. (1976). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.

  • Pandey, G., et al. (2006). "Azomethine Ylide Cycloadditions in Organic Synthesis." Tetrahedron, 62(26), 6173-6202.

  • Nair, V., et al. (2012). "Recent Advances in the Chemistry of Azomethine Ylides." Chemical Society Reviews, 41, 5221-5248.

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance."

Application Note: GC-MS Detection of 2-Methyl-4-(4-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated method for the detection and identification of 2-Methyl-4-(4-methylphenyl)pyrrolidine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a substituted pyrrolidine derivative, is of increasing interest to researchers in medicinal chemistry and forensic science.[1] The pyrrolidine moiety is a common scaffold in many FDA-approved drugs and natural alkaloids.[2][3] This guide provides a comprehensive protocol, including sample preparation, instrument parameters, and expected analytical results, designed for researchers, analytical scientists, and drug development professionals. The methodology is grounded in established principles of chromatographic separation and mass spectrometric analysis for related psychoactive compounds and pyrrolidine derivatives.[4][5]

Introduction and Scientific Rationale

This compound is a heterocyclic amine whose analogues are explored for various biological activities.[1] Accurate and reliable detection methods are crucial for pharmacokinetic studies, quality control in synthesis, and forensic identification. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high separation efficiency, sensitivity, and ability to provide structural information for unambiguous identification.

The method described herein utilizes a standard non-polar capillary column and Electron Ionization (EI) mass spectrometry. The choice of a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS) is based on its proven versatility and excellent performance for a wide range of semi-volatile organic compounds, including designer drugs and related nitrogen-containing substances.[4] Electron Ionization at 70 eV is employed as it generates reproducible fragmentation patterns that can be compared against spectral libraries and used for structural elucidation. The expected fragmentation pathways are discussed, providing a framework for confident identification of the target analyte.

Analyte Properties

A summary of the key chemical properties of the target analyte is provided below.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₃H₁₉NDerived
Molecular Weight 189.30 g/mol Derived
Monoisotopic Mass 189.1514 DaDerived
[M+H]⁺ (for HRMS) 190.16 m/z[1]
Structure N/A

Experimental Protocol

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Solvent: HPLC-grade Methanol or Ethyl Acetate

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

  • Pipettes and Syringes: Calibrated precision micropipettes and syringes

Instrumentation

The following instrumentation and parameters are recommended. Equivalent systems from other manufacturers are also suitable.

ComponentSpecification
Gas Chromatograph Agilent 8890 GC System (or equivalent) with electronic pressure control.
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent) with an Electron Ionization (EI) source.
Autosampler Agilent 7693A Automatic Liquid Sampler (or equivalent).
GC Column HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[4]
Data System Agilent MassHunter Workstation (or equivalent).
Standard Preparation Protocol
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (10 µg/mL): Transfer 100 µL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Injection Standard: Transfer the Working Standard Solution to a 2 mL autosampler vial for analysis.

GC-MS Method Parameters
  • Injector Temperature (250 °C): Ensures the rapid and complete vaporization of the analyte upon injection, minimizing thermal degradation and ensuring a sharp injection band.[4]

  • Splitless Injection: Used for trace-level analysis to ensure the maximum transfer of the analyte onto the column, thereby maximizing sensitivity.

  • Oven Temperature Program: The program starts at a relatively low temperature (100 °C) to trap and focus the analyte at the head of the column. The subsequent temperature ramp (20 °C/min) provides the energy for elution, ensuring a good peak shape and separation from solvent and potential impurities. The final hold at 300 °C is to elute any less volatile compounds and clean the column.

  • Helium Carrier Gas: An inert gas that provides good chromatographic efficiency. A constant flow rate is used to maintain stable retention times.

GC ParameterSetting
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1.0 µL
Oven Program Initial: 100 °C, hold for 1 min
Ramp: 20 °C/min to 300 °C
Final: Hold at 300 °C for 5 min
MS ParameterSetting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temp. 280 °C
Acquisition Mode Full Scan
Scan Range m/z 40 - 450
Solvent Delay 3.0 min

Visualization of Workflow and Fragmentation

The overall analytical workflow is depicted below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Standard p2 Dissolve in Solvent (e.g., Methanol) p1->p2 p3 Prepare Working Solution p2->p3 p4 Transfer to Autosampler Vial p3->p4 a1 Inject Sample (1 µL) p4->a1 a2 GC Separation (HP-5MS Column) a1->a2 a3 MS Detection (EI, Full Scan) a2->a3 d1 Extract Total Ion Chromatogram (TIC) a3->d1 d2 Identify Analyte Peak d1->d2 d3 Analyze Mass Spectrum d2->d3 d4 Confirm Identification d3->d4

Caption: General workflow for GC-MS analysis of this compound.

Expected Results and Discussion

Chromatography

Under the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 9-11 minutes . The exact retention time may vary slightly depending on the specific instrument, column condition, and carrier gas flow accuracy.

Mass Spectrum and Fragmentation

The Electron Ionization (EI) mass spectrum provides a unique fingerprint for the compound. The fragmentation pattern is critical for confirmation. For substituted pyrrolidines, fragmentation is often initiated by the nitrogen atom, leading to characteristic cleavage patterns.[4]

  • Molecular Ion (M⁺∙): A peak corresponding to the molecular ion is expected at m/z 189 . While potentially low in abundance, its presence is a key indicator.

  • Major Fragment Ions: The fragmentation of N-heterocyclic compounds is dominated by alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom to form a stable immonium cation.[4]

    • m/z 174 [M-15]⁺: Corresponds to the loss of the methyl group (•CH₃) from the C2 position of the pyrrolidine ring.

    • m/z 98 [M-91]⁺: Represents the loss of a tropylium radical (•C₇H₇) via cleavage of the bond between the phenyl ring and the pyrrolidine ring. This often results in a stable immonium ion fragment.

    • m/z 91 [C₇H₇]⁺: The tropylium cation, a very common and stable fragment for compounds containing a toluene moiety. This is expected to be a prominent peak in the spectrum.

The predicted fragmentation pathway is visualized below.

Fragmentation_Pathway cluster_frags Parent Parent Molecule [C₁₃H₁₉N]⁺∙ m/z 189 F1 [M-CH₃]⁺ m/z 174 Parent->F1 - •CH₃ F2 [M-C₇H₇]⁺ m/z 98 Parent->F2 - •C₇H₇ F3 [C₇H₇]⁺ m/z 91 (Tropylium Ion) Parent->F3

Caption: Predicted major EI fragmentation pathways for the target analyte.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the unambiguous identification of this compound. The specified parameters for the gas chromatograph and mass spectrometer are optimized to yield excellent peak shape and characteristic, reproducible mass spectra. This method is directly applicable for use in forensic laboratories, pharmaceutical quality control, and academic research settings.

References

  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. Retrieved from [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]

  • Bohrium. (2017). spe-gc-ms-determination-of-2-pyrrolidone-n-methyl-2-pyrrolidone-and-n-ethyl-2-pyrrolidone-in-liquid-pesticide-formulations. Retrieved from [Link]

  • PubMed. (2015). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Retrieved from [Link]

  • LookChem. (n.d.). Production Method of 2-(4'-Methylphenyl)-pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

Preparation of 2-Methyl-4-(4-methylphenyl)pyrrolidine standard solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of 2-Methyl-4-(4-methylphenyl)pyrrolidine Standard Solutions for Analytical Quantification

Abstract and Introduction

This compound is a substituted pyrrolidine, a structural motif present in numerous natural alkaloids and synthetic drug candidates.[1][2] The pyrrolidine ring is a foundational element in many pharmaceuticals, including racetam compounds and drugs like procyclidine.[1] Given its potential role as a synthetic building block, intermediate, or a reference compound in drug development and metabolic studies, the ability to prepare precise and accurate analytical standard solutions is paramount for reliable quantification.

This application note provides a comprehensive, field-proven protocol for the preparation of primary stock, intermediate, and working standard solutions of this compound. The methodologies described herein are designed to ensure a high degree of accuracy and reproducibility, essential for applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis. We will not only detail the procedural steps but also elucidate the scientific rationale behind critical choices in solvent, equipment, and technique, thereby creating a self-validating protocol for researchers, scientists, and drug development professionals.

Compound Identification and Properties

Accurate identification of the starting material is the first critical step in the preparation of any analytical standard. The properties of the specific isomer, this compound, are summarized below.

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 1339147-04-4[3]
Molecular Formula C₁₂H₁₇N[4]
Molecular Weight 175.27 g/mol [3][4]
Structure A pyrrolidine ring with a methyl group at position 2 and a 4-methylphenyl (tolyl) group at position 4.Internal

Health and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, the general hazards associated with substituted pyrrolidines and cyclic amines warrant stringent safety measures. Related compounds can be irritants to the eyes, skin, and respiratory system.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: All handling of the solid compound and concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of airborne particulates or vapors.

  • Handling: Avoid direct contact with the skin and eyes.[7] In case of contact, rinse the affected area immediately with copious amounts of water.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Note: This information is based on related compounds. The user must consult the specific SDS provided by the manufacturer for this compound before commencing any work.

Materials and Equipment

The quality of the final standard solution is directly dependent on the quality of the materials and the precision of the equipment used.

CategoryItemSpecifications & Rationale
Chemicals This compoundCertified reference material (CRM) or high purity solid (>98%). Purity must be documented for accurate concentration calculations.
Methanol (MeOH)HPLC or LC-MS grade. A common solvent for extracting and analyzing related compounds like N-methyl-2-pyrrolidone.[8]
Acetonitrile (ACN)HPLC or LC-MS grade. An alternative solvent, also used in analytical methods for similar compounds.[8]
Deionized WaterType I, 18.2 MΩ·cm. Used for preparing mobile phases if applicable.
Glassware Volumetric Flasks (Class A)10 mL, 50 mL, 100 mL. Class A tolerance is essential for the accuracy of the primary stock and subsequent dilutions.
Volumetric Pipettes (Class A) & BulbVarious sizes (e.g., 1 mL, 5 mL, 10 mL). Required for accurate transfers during serial dilutions.
Beakers and Erlenmeyer FlasksFor temporary holding and mixing of solvents.
Equipment Analytical Balance4- or 5-place (0.1 mg or 0.01 mg readability). Required for accurate weighing of the primary standard.
Sonicator (Ultrasonic Bath)To ensure complete dissolution of the solid compound.
Vortex MixerFor thorough mixing of solutions after dilution.
Micropipettes (Calibrated)P200, P1000. For smaller volume transfers where Class A volumetric pipettes are not practical.
Storage Amber Glass VialsWith PTFE-lined caps. Protects solutions from light, as related compounds can be light-sensitive.[5]

Protocol Part I: Preparation of a Primary Stock Solution (1000 µg/mL)

This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent standards. The accuracy of this step is critical.

Rationale

The preparation of a primary stock involves accurately weighing a known mass of a high-purity standard and dissolving it in a precise volume of a suitable solvent. Methanol or Acetonitrile are chosen for their compatibility with common chromatographic techniques used for analyzing such compounds.[8][9] Using Class A volumetric glassware minimizes volume errors, and sonication ensures the entire weighed mass of the analyte is fully dissolved, preventing concentration inaccuracies.

Experimental Workflow: Primary Stock Solution

cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization A 1. Tare Analytical Balance with Weighing Paper B 2. Accurately Weigh ~10 mg of Standard A->B C 3. Record Exact Mass (e.g., 10.0 mg) B->C D 4. Transfer Solid to 10 mL Class A Volumetric Flask C->D E 5. Add ~7 mL of Solvent (MeOH) D->E F 6. Sonicate for 5-10 min until Fully Dissolved E->F G 7. Equilibrate to Room Temperature F->G H 8. Dilute to Volume (10 mL) with Solvent G->H I 9. Cap and Invert 15-20 times to Mix H->I J 10. Calculate Exact Concentration I->J K 11. Transfer to Labeled Amber Vial for Storage J->K

Caption: Workflow for Primary Stock Solution Preparation.

Step-by-Step Methodology
  • Weighing: Place a piece of weighing paper on a calibrated 4-place analytical balance and tare it. Carefully weigh approximately 10 mg of the this compound standard onto the paper. Record the exact mass to four decimal places (e.g., 0.0100 g).

  • Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Use a small funnel to prevent loss of material.

  • Initial Dissolution: Add approximately 7 mL of HPLC-grade Methanol (or Acetonitrile) to the flask.

  • Sonication: Cap the flask and place it in a sonicator bath for 5-10 minutes, or until all solid material is visually dissolved.

  • Equilibration: Allow the flask to return to room temperature to avoid volume errors associated with temperature changes.

  • Dilution to Volume: Carefully add the solvent dropwise until the bottom of the meniscus touches the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Calculation: Calculate the precise concentration of the primary stock solution.

    • Formula: Concentration (µg/mL) = (Mass of Standard (mg) / Volume of Flask (mL)) * Purity (%) * 1000

    • Example: (10.0 mg / 10.0 mL) * 0.99 (for 99% purity) * 1000 = 990 µg/mL

  • Storage: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store in a refrigerator at 2-8°C, protected from light.[9]

Protocol Part II: Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution. These are the solutions that will be used to generate a calibration curve for instrument analysis.

Rationale

Serial dilution is a systematic method to create a series of standards of decreasing concentration. This approach is efficient and minimizes the potential for large errors that can occur when trying to prepare very low concentration standards directly from a solid. Using calibrated pipettes (Class A volumetric or mechanical) is essential for maintaining accuracy through the dilution series.

Experimental Workflow: Serial Dilution

A Primary Stock (e.g., 1000 µg/mL) B Intermediate Stock (100 µg/mL) A->B  1 mL Stock into 10 mL Flask (1:10) W1 50 µg/mL B->W1 5 mL of B into 10 mL Flask W2 10 µg/mL B->W2 1 mL of B into 10 mL Flask W3 5 µg/mL B->W3 0.5 mL of B into 10 mL Flask W4 1 µg/mL B->W4 0.1 mL of B into 10 mL Flask C Working Standards

Caption: Serial Dilution Scheme for Working Standards.

Step-by-Step Methodology & Example Dilution Table
  • Prepare Intermediate Stock (100 µg/mL): Using a 1 mL Class A volumetric pipette, transfer 1.0 mL of the Primary Stock Solution into a 10 mL Class A volumetric flask. Dilute to the mark with the same solvent, cap, and invert to mix.

  • Prepare Working Standards: Use the 100 µg/mL Intermediate Stock to prepare a set of working standards. The table below provides an example for a 5-point calibration curve.

Target Concentration (µg/mL)Volume of Intermediate Stock (100 µg/mL) to PipetteFinal Volume (mL)
505.0 mL10
101.0 mL10
50.5 mL (500 µL)10
10.1 mL (100 µL)10
Blank0 mL (Solvent Only)10
  • For each working standard, pipette the specified volume of the intermediate stock into a correctly sized Class A volumetric flask.

  • Dilute to the calibration mark with the solvent.

  • Cap and mix thoroughly using a vortex mixer or by inverting the flask.

  • Transfer each working standard to a separate, clearly labeled autosampler vial or storage vial.

Quality Control and Stability

  • Verification: All solutions should be clear and free of particulates. As a quality control measure, the accuracy of a newly prepared stock can be verified by comparing its analytical response against a previously prepared, validated stock solution.

  • Stability: Store all stock and working solutions at 2-8°C in tightly sealed, amber vials to protect from light and prevent solvent evaporation.[5][9] While formal stability studies have not been published, it is good practice to prepare fresh working standards daily or weekly from the primary stock. The primary stock solution should be remade every 1-3 months, or as determined by internal validation procedures.

Conclusion

This application note provides a robust and scientifically grounded framework for the preparation of this compound standard solutions. By adhering to these protocols, which emphasize the use of high-purity materials, precision equipment, and sound laboratory techniques, researchers can confidently generate accurate calibration standards. This accuracy is fundamental for the reliable quantification of this compound in diverse analytical applications, from pharmaceutical development to quality control testing.

References

  • Benchchem. (n.d.). This compound.
  • CymitQuimica. (n.d.). 2-[(4-Methylphenyl)methyl]pyrrolidine.
  • Fisher Scientific. (2009). Material Safety Data Sheet: 1-Methyl-2-pyrrolidone.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: N-Methylpyrrolidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Methyl-2-pyrrolidone.
  • Penta Chemicals. (2025). N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET.
  • U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method 1302.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Shymanska, P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

Sources

Technical Application Note: In Vitro Pharmacological Profiling of 2-Methyl-4-(4-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Methyl-4-(4-methylphenyl)pyrrolidine represents a specific subclass of aryl-substituted pyrrolidines. Unlike their cathinone cousins (e.g., pyrovalerone), these compounds lack the


-ketone moiety, rendering them metabolically distinct and altering their binding kinetics at monoamine transporters (MATs).

This molecule features two chiral centers at positions 2 and 4 of the pyrrolidine ring, creating potential for diastereomeric variability (cis vs. trans). In pharmacological screening, this scaffold is primarily investigated for its affinity toward the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , acting as a reuptake inhibitor.

Strategic Objective

The objective of this application note is to provide a self-validating, high-fidelity workflow to determine the inhibition constants (


)  and metabolic stability  of this compound. These data points are critical for establishing Structure-Activity Relationships (SAR) in psychostimulant and antidepressant drug discovery.

Experimental Workflow Overview

The characterization pipeline consists of three critical phases. The following diagram illustrates the logical flow from compound preparation to data extraction.

Workflow cluster_Assays Parallel Assay Modules Compound 2-Methyl-4-(4-methylphenyl) pyrrolidine (Solid) Stock Stock Solution (10 mM in DMSO) Compound->Stock Weigh & Dissolve Uptake Module A: [3H]-DA Uptake Inhibition (Functional) Stock->Uptake Serial Dilution Binding Module B: [125I]-RTI-121 Binding (Affinity) Stock->Binding Metab Module C: Microsomal Stability (t1/2) Stock->Metab Analysis Non-Linear Regression (IC50 -> Ki) Uptake->Analysis CPM Data Binding->Analysis Metab->Analysis LC-MS Peak Area

Figure 1: Integrated workflow for the pharmacological profiling of arylpyrrolidines.

Core Protocol A: Monoamine Transporter Uptake Inhibition

Objective: Determine the potency (


) of the test compound in inhibiting the reuptake of Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT).

Mechanism: The compound competes with the neurotransmitter for the substrate binding site (or an allosteric site) on the transporter, preventing the influx of the radioligand.

Materials & Reagents
ComponentSpecificationPurpose
Cell Line HEK293 stably expressing hDAT, hNET, or hSERTExpression system
Radioligand

-Dopamine (dihydroxyphenylethylamine)
Tracer substrate
Reference Inhibitor Indatraline or CocainePositive control
Uptake Buffer Krebs-Ringer-HEPES (KRH) + 0.1% Ascorbic AcidPhysiological medium
Lysis Buffer 1% SDS or 0.1 N NaOHSolubilize cells for counting
Step-by-Step Methodology
Step 1: Cell Preparation
  • Seed HEK293-hDAT cells in Poly-D-Lysine coated 96-well plates at a density of

    
     cells/well.
    
  • Incubate for 24 hours at 37°C / 5%

    
     to achieve 90% confluency.
    
  • Scientific Rationale: Confluency is critical. Low density alters transporter kinetics due to membrane trafficking variations.

Step 2: Compound Incubation (The "Pre-Incubation" Phase)
  • Remove growth medium and wash cells

    
     with warm KRH buffer.
    
  • Add 180 µL of KRH buffer containing the test compound (Concentration range:

    
     M to 
    
    
    
    M).
  • Incubate for 10 minutes at room temperature (25°C).

  • Control: Wells with buffer + 1% DMSO (Vehicle) define "Total Uptake". Wells with 10 µM Indatraline define "Non-Specific Uptake" (NSB).

Step 3: Uptake Initiation
  • Add 20 µL of

    
    -Dopamine (Final concentration: 20–50 nM).
    
  • Incubate for exactly 5 minutes at room temperature.

  • Critical Control: Short incubation times are mandatory to measure initial velocity (

    
    ) of transport, ensuring the assay remains in the linear phase.
    
Step 4: Termination & Readout
  • Rapidly aspirate buffer.

  • Wash cells

    
     with ice-cold  KRH buffer. (The cold temperature freezes transporter conformational changes).
    
  • Lyse cells with 200 µL 1% SDS.

  • Transfer lysate to scintillation vials, add cocktail, and count via Liquid Scintillation Counter (LSC).

Data Analysis

Calculate specific uptake:



Fit data to a sigmoidal dose-response curve (variable slope) to determine 

. Convert to

using the Cheng-Prusoff equation:

  • 
     = Radioligand concentration (nM)[1]
    
  • 
     = Michaelis-Menten constant of DA for the transporter (typically ~1-2 µM for hDAT).
    

Core Protocol B: Metabolic Stability (Microsomal)

Objective: Assess the susceptibility of the pyrrolidine ring and the 4-methylphenyl group to oxidative metabolism (Cytochrome P450).

Mechanism: Arylpyrrolidines are prone to


-carbon hydroxylation and N-oxidation. This assay predicts in vivo half-life.
Methodology
  • Reaction Mix: Prepare a master mix containing Human Liver Microsomes (HLM) (0.5 mg protein/mL) in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add test compound (1 µM final) and incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS . Monitor parent ion depletion.

Mechanistic Visualization: Transporter Blockade

The following diagram details the synaptic mechanism being tested in Protocol A.

Mechanism Synapse Synaptic Cleft DAT Dopamine Transporter (hDAT) Synapse->DAT Substrate Access Intracellular Presynaptic Cytosol DAT->Intracellular Translocation DA Dopamine (Substrate) DA->DAT Binding Inhibitor 2-Methyl-4-(4-methylphenyl) pyrrolidine Inhibitor->DAT Steric Blockade (Competitive) Inhibitor->DA Prevents Uptake

Figure 2: Competitive inhibition mechanism at the presynaptic membrane.

Safety & Handling (E-E-A-T)

  • Chemical Hazard: As an aryl-substituted pyrrolidine, this compound should be treated as a potential psychostimulant . Handle in a fume hood.

  • Solubility: The free base is lipophilic. Dissolve in 100% DMSO to create a 10 mM stock. Do not exceed 0.1% DMSO final concentration in cell assays to avoid solvent toxicity.

  • Stereochemistry: If the compound is supplied as a racemate, acknowledge that the trans-isomer often possesses higher affinity for DAT than the cis-isomer. Ideally, separate isomers via Chiral HPLC prior to biological testing.

References

  • Aggarwal, S., & Mortensen, O. V. (2017).[2] In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).[2][3][4][5][6] Current Protocols in Pharmacology, 79, 12.17.1–12.17.[2]21. Link

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Pyrovalerones at Monoamine Transporters. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for arylpyrrolidine SAR).
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. Link

  • Saunders, C., et al. (2000). Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and -independent mechanism. Proceedings of the National Academy of Sciences, 97(12), 6850–6855.

Sources

Application Note: Advanced Crystallization Strategies for 2-Methyl-4-(4-methylphenyl)pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of a robust crystalline form for 2-Methyl-4-(4-methylphenyl)pyrrolidine (MMPP) presents unique challenges typical of substituted secondary amines. Due to the basicity of the pyrrolidine nitrogen (estimated pKa ~9.5–10.5) and the lipophilic nature of the p-tolyl moiety, this molecule is prone to "oiling out" (Liquid-Liquid Phase Separation) and forming hygroscopic hydrochloride salts.

Furthermore, the presence of two stereocenters (C2 and C4) necessitates not only salt formation for solubility but potentially diastereomeric salt crystallization for optical resolution. This guide details the protocols for selecting stable counter-ions, overcoming oiling-out phenomena, and isolating specific stereoisomers.

Physicochemical Profiling & Salt Selection Strategy

The Chemistry of the Challenge

MMPP is a secondary amine. In its free base form, it is likely an oil or a low-melting solid with poor aqueous solubility.

  • Basicity: The secondary amine is a strong base.

  • Counter-ion Selection: To ensure a proton transfer (and thus a stable salt rather than a co-crystal), we target a

    
     between the base and the acid.
    
  • Common Pitfall: While Hydrochloric acid (HCl) is the standard "first-pass" counter-ion, pyrrolidine HCl salts are notoriously hygroscopic and prone to deliquescence.

Strategic Counter-ion Hierarchy

We recommend a tiered screening approach to identify a non-hygroscopic, crystalline solid.

TierAcid ClassExamplesRationale for MMPP
1 Strong Inorganic HCl, H₂SO₄, H₃PO₄High probability of salt formation; risk of hygroscopicity.
2 Dicarboxylic Fumaric, Oxalic, SuccinicOften form stable, high-melting lattices with secondary amines via hydrogen bond networks.
3 Chiral Acids L-Tartaric, Dibenzoyl-L-tartaricCritical for MMPP. Used for diastereomeric resolution of the C2/C4 centers.
4 Sulfonic Methanesulfonic, TosylicGood for increasing lipophilicity matching; often prevents solvate formation.

Experimental Protocols

Protocol A: Anti-Solvent Vapor Diffusion (Screening Scale)

Best for generating initial seed crystals when material is limited.

Objective: Obtain X-ray quality single crystals or initial seeds for larger batches.

  • Dissolution: Dissolve 50 mg of MMPP free base in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., Methanol or Ethanol).

  • Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in the same solvent if solid).

  • Setup: Place the open vial inside a larger jar containing a "Bad Solvent" (e.g., Diethyl ether, Hexane, or MTBE).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3–7 days.

  • Observation: Vapor diffusion will slowly increase supersaturation, promoting nucleation while suppressing oiling out.

Protocol B: Controlled Cooling with Metastable Zone Width (MSZW) Tracking

Best for scale-up and avoiding "Oiling Out" (LLPS).

Context: MMPP salts often undergo Liquid-Liquid Phase Separation (LLPS) before crystallizing. If the solution turns milky/oily, you have hit the metastable oiling boundary.

Steps:

  • Saturation: Prepare a supersaturated solution of the MMPP salt in Isopropanol (IPA) at 60°C.

  • Seeding: Cool to 50°C. If clear, add 0.5 wt% seed crystals (obtained from Protocol A).

  • Cooling Ramp: Implement a non-linear cooling profile:

    • Slow Phase: 50°C → 40°C at 0.1°C/min (Critical for crystal growth vs. nucleation).

    • Fast Phase: 40°C → 5°C at 0.5°C/min.

  • Ripening: Hold at 5°C for 4 hours to maximize yield.

  • Filtration: Filter under vacuum; wash with cold MTBE to remove residual mother liquor without dissolving the salt.

Protocol C: Diastereomeric Resolution (Chiral Separation)

Targeting the separation of (2S,4S) from (2R,4R) or (2S,4R).

Theory: Enantiomers have identical physical properties, but diastereomeric salts (MMPP + Chiral Acid) have different solubilities.

  • Solvent Choice: Ethanol/Water (95:5) or Acetone.

  • Acid Selection: Use Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups enhance

    
     stacking with the p-tolyl group of MMPP, often creating a rigid, less soluble lattice for one diastereomer.
    
  • Stoichiometry: Use 0.5 equivalents of acid if targeting a 2:1 salt, or 1.0 eq for 1:1.

  • Reflux: Heat the mixture to reflux until clear.

  • Slow Cool: Cool to room temperature over 6 hours.

  • Harvest: The precipitate is enriched in the less soluble diastereomeric salt.

  • Recrystallization: Repeat the process on the solid to upgrade Chiral Purity (target >99% de).

Visualizing the Workflow

Figure 1: Salt Selection & Optimization Decision Tree

This workflow illustrates the logic for handling the specific risks of MMPP (Hygroscopicity and Oiling Out).

SaltSelection Start Start: MMPP Free Base pKaCheck Check pKa Delta (>3?) Start->pKaCheck Screen1 Tier 1 Screen: HCl, H2SO4 (Solvent: EtOH, IPA) pKaCheck->Screen1 Result1 Hygroscopic / Deliquescent? Screen1->Result1 Tier2 Tier 2 Screen: Dicarboxylic Acids (Fumaric, Succinic) Result1->Tier2 Yes (Unstable) Oiling Issue: Oiling Out (LLPS) Result1->Oiling No (Stable but...) CrystCheck Crystalline Solid? Tier2->CrystCheck CrystCheck->Oiling Yes SolventMod Action: Switch Solvent (Add Anti-solvent or Change Polarity) CrystCheck->SolventMod No Oiling->SolventMod Yes Chiral Requirement: Chiral Purity? Oiling->Chiral No SolventMod->Screen1 Retry Resolution Protocol C: Resolution (Tartaric Derivatives) Chiral->Resolution Yes Final Final Form Selection (DSC/TGA/XRD) Chiral->Final No Resolution->Final

Caption: Decision matrix for selecting stable salt forms, addressing hygroscopicity and phase separation issues.

Solid State Characterization & Data Interpretation

Once a candidate salt is isolated, it must be validated.

TechniqueParameterAcceptance Criteria for MMPP Salt
PXRD (X-Ray Diffraction)CrystallinitySharp, distinct Bragg peaks. Halo = Amorphous (Reject).
DSC (Calorimetry)Melting PointSingle sharp endotherm.

preferred for stability.
TGA (Thermogravimetric)Solvate/HydrateMass loss < 0.5% before melt (indicates anhydrous). Step loss > 2% indicates solvate.
DVS (Sorption)HygroscopicityMass gain < 2% at 80% RH.
HPLC Chiral Purity> 99.5% enantiomeric excess (ee) after recrystallization.
Critical Analysis: The "Oiling Out" Phenomenon

MMPP salts, particularly with lipophilic counter-ions, may exhibit a Metastable Zone Width (MSZW) where the liquid-liquid phase separation boundary is crossed before the solubility curve.

  • Diagnosis: If the solution becomes turbid/milky upon cooling before crystals appear, you are in the LLPS region.

  • Remedy: Increase the seeding temperature or change the solvent system to one with higher solubility for the salt (e.g., move from EtOAc to Ethanol) to shift the solubility curve above the LLPS boundary.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Newman, A. (2012). "Salt Selection and Crystallization." Organic Process Research & Development. (Standard text on process scale-up).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Essential for the chiral resolution of pyrrolidines).
  • Lorenz, H., & Seidel-Morgenstern, A. (2014). "Processes to Separate Enantiomers." Angewandte Chemie International Edition.

  • FDA Guidance for Industry. (2024). "Q3C(R8) Impurities: Guideline for Residual Solvents."

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-Methyl-4-(4-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Methyl-4-(4-methylphenyl)pyrrolidine (C₁₂H₁₇N, MW 175.27 Da). As a structural analog of both substituted pyrrolidines and pyrovalerone-type designer drugs, this compound presents specific analytical challenges—primarily the differentiation from its regioisomers (e.g., 3-methyl or 2-phenyl isomers).

Key Takeaway: The presence of the methyl group at the alpha (C2) position adjacent to the nitrogen is the critical structural determinant. Under Electron Ionization (EI), this drives a dominant alpha-cleavage pathway, yielding a diagnostic base peak at m/z 160 (M-15) . This feature distinguishes it from beta-substituted isomers (e.g., 3-methyl-4-tolylpyrrolidine), which lack a facile methyl loss pathway.

Structural Context & Theoretical Fragmentation

To interpret the mass spectrum accurately, we must apply mechanistic principles to the specific topology of the molecule.

The Molecule
  • Formula: C₁₂H₁₇N

  • Exact Mass: 175.1361 Da

  • Structure: A five-membered pyrrolidine ring.[1]

    • Position 2 (Alpha): Methyl group (-CH₃).

    • Position 4 (Beta/Gamma): 4-Methylphenyl (p-Tolyl) group.

Mechanistic Prediction (EI-MS 70 eV)

The fragmentation is governed by the radical site initiated on the nitrogen atom (low ionization energy).

  • Alpha-Cleavage (Dominant Pathway): The radical cation located on the nitrogen triggers the homolytic cleavage of the C-C bond at the alpha position.

    • Cleavage A (Loss of C2-Methyl): Loss of the methyl radical (•CH₃, 15 Da) generates a stable immonium ion.

    • Result: m/z 160 (Base Peak).

    • Note: This pathway is favored over the loss of the large ring segment because the loss of a small methyl radical is kinetically rapid and forms a stable resonance-stabilized cation.

  • Benzylic Fragmentation: The p-tolyl substituent contains a benzene ring. While less dominant than the amine-driven alpha-cleavage, secondary fragmentation often yields the tropylium ion.

    • Result: m/z 91 (C₇H₇⁺) or m/z 105 (C₈H₉⁺, methyl-tropylium).

  • Ring Fission: High-energy internal fragmentation of the pyrrolidine ring can produce lower mass alkene fragments.

    • Result: m/z 42/43 (C₃H₆/C₃H₇ fragments).

Visualization of Fragmentation Pathways[2][3][4][5][6][7][8][9]

The following diagram maps the logical flow of fragmentation from the molecular ion to the diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) [C12H17N]+. m/z 175 Alpha_Cleavage Alpha-Cleavage (Loss of •CH3) M_Ion->Alpha_Cleavage -15 Da (•CH3) Ring_Open Ring Fission (Secondary) M_Ion->Ring_Open High Energy Tolyl_Frag Tolyl/Tropylium Formation M_Ion->Tolyl_Frag Immonium Immonium Ion (Base Peak) [C11H14N]+ m/z 160 Alpha_Cleavage->Immonium Stabilization Low_Mass Alkyl Fragments m/z 42, 43, 70 Ring_Open->Low_Mass Tropylium Tropylium Ion [C7H7]+ m/z 91 Tolyl_Frag->Tropylium Benzyl cleavage

Caption: Mechanistic pathway showing the dominance of alpha-cleavage (m/z 160) and secondary aromatic markers (m/z 91).

Comparative Analysis: Isomer Differentiation

The primary value of this guide is distinguishing the 2-Methyl-4-(p-tolyl) isomer from its likely alternatives.

Comparison Table: Diagnostic Ions
Feature2-Methyl-4-(p-tolyl)pyrrolidine (Target)3-Methyl-4-(p-tolyl)pyrrolidine (Isomer)4-(p-Tolyl)pyrrolidine (Des-methyl)
Molecular Ion (M+) 175 175 161
Base Peak m/z 160 (M-15)m/z 174 (M-1) or m/z 91 m/z 160 (M-1)
Mechanism Alpha-cleavage of C2-Methyl is highly favored.No alpha-methyl. Loss of H• is favored over loss of beta-methyl.Loss of alpha-H.
m/z 91 Intensity Moderate (Secondary)High (Competing pathway)Moderate
Differentiation Strong M-15 signal. Weak/Absent M-15. Strong M-1.Shifted M+.
Causality of Differences
  • Target (2-Me): The methyl group is at the "trigger" position (alpha to Nitrogen). The bond energy for C-C cleavage here is significantly lowered by the radical cation on Nitrogen. This makes the loss of methyl (M-15) the path of least resistance.

  • Isomer (3-Me): The methyl is at the beta position. Radical cleavage does not easily propagate to the beta carbon. Therefore, the molecule prefers to lose a hydrogen atom (M-1) or fragment at the aryl group (m/z 91/105).

Experimental Protocols

To replicate these results and ensure valid identification, follow these standardized protocols.

GC-MS Method (Electron Ionization)
  • Instrument: Agilent 7890B/5977B (or equivalent single quadrupole).

  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start at 80°C (hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV ionization energy.

  • Scan Range: m/z 40–350.

LC-MS/MS Method (Electrospray Ionization)

For higher sensitivity or biological matrices (urine/plasma).

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: [M+H]⁺ = 176.14 .

  • Collision Energy (CE): Ramp 15–35 eV.

  • Key Transitions (MRM):

    • Quantifier: 176.1 → 161.1 (Loss of Methyl/NH group).

    • Qualifier 1: 176.1 → 105.1 (Tolyl cation).

    • Qualifier 2: 176.1 → 91.1 (Tropylium).

References

  • NIST Mass Spectrometry Data Center. 2-Methylpyrrolidine - Electron Ionization Mass Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectrometry: Amines. ChemGuide. Available at: [Link]

  • U.S. Department of Justice. Identification of Novel Fragmentation Pathways.... Office of Justice Programs.[3] Available at: [Link]

Sources

FTIR spectrum interpretation for 2-Methyl-4-(4-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analytical Guide: FTIR Modalities for Structural Validation of 2-Methyl-4-(4-methylphenyl)pyrrolidine

Executive Summary & Application Context

This compound is a substituted pyrrolidine derivative often encountered in medicinal chemistry as a scaffold for monoamine transporter inhibitors. Its structural integrity hinges on two chiral centers and specific functional groups: a secondary amine within a saturated nitrogen heterocycle and a para-substituted aromatic ring.

For drug development professionals, distinguishing this compound from its regioisomers (e.g., meta-substituted variants) or degradation products (e.g., oxidation of the amine) is critical. While NMR is definitive for connectivity, Fourier Transform Infrared Spectroscopy (FTIR) provides a rapid, cost-effective "fingerprint" for purity assessment and solid-state characterization.

This guide compares three vibrational spectroscopy modalities—Diamond ATR , Transmission KBr , and Raman —to determine the optimal workflow for routine identification of this specific pyrrolidine derivative.

Structural Analysis & Theoretical Band Assignment

Before comparing techniques, we must establish the specific vibrational modes required to validate this compound.

Functional GroupMode of VibrationExpected Wavenumber (cm⁻¹)Diagnostic Value
Secondary Amine (N-H) Stretching (

)

(Weak/Med)
Confirmation of pyrrolidine ring integrity.
Aromatic Ring C-H Stretching

Distinguishes aryl vs. alkyl protons.
Methyl/Methylene C-H Stretching

High intensity due to 2-Me and 4-Me groups.
Aromatic Ring C=C Ring Stretching

Confirmation of benzene ring.
Para-Substitution C-H Out-of-Plane (oop)

Critical: Distinguishes from ortho/meta isomers.
Pyrrolidine Ring Ring Deformation

Fingerprint verification.

Comparative Assessment of Analytical Modalities

We evaluated three spectroscopic approaches for analyzing solid amine samples. The following comparison highlights the trade-offs between resolution, sample integrity, and throughput.

A. Attenuated Total Reflectance (ATR) - The Recommended Standard
  • Crystal Material: Monolithic Diamond (ZnSe is acceptable but less durable for high-throughput).

  • Mechanism: Measures the evanescent wave absorbed by the sample surface.

  • Pros: Zero sample preparation; non-destructive; minimal water interference (short pathlength).

  • Cons: Peak intensity decreases at higher wavenumbers (requires ATR correction); pressure-induced spectral shifts possible.

B. Transmission (KBr Pellet) - The High-Resolution Alternative
  • Mechanism: Light passes through a dilute dispersion of sample in Potassium Bromide.

  • Pros: Higher signal-to-noise ratio in the fingerprint region; no pathlength-dependent intensity distortion.

  • Cons: High Risk for Amines. KBr is hygroscopic. Absorbed water overlaps with the N-H stretch of the pyrrolidine, obscuring the most critical functional group. Requires skilled preparation (grinding/pressing).

C. Raman Spectroscopy - The Orthogonal Validator
  • Mechanism: Inelastic light scattering (laser excitation).

  • Pros: Complementary selection rules. The aromatic ring and C-C backbone signals are massive; water is transparent (doesn't interfere).

  • Cons: Fluorescence interference from impurities can overwhelm the signal; weaker N-H detection.

Summary of Performance Data
FeatureDiamond ATRTransmission KBrRaman (785 nm)
Throughput High (< 2 mins)Low (15-20 mins)High (< 2 mins)
N-H Resolution Good (Sharp)Poor (Water overlap)Weak Signal
Fingerprint Detail ExcellentExcellentGood
Sample Recovery 100%0% (Destructive)100%
Suitability Optimal Sub-optimal Complementary

Strategic Workflow Visualization

The following diagram outlines the decision logic for selecting the modality based on the specific analytical goal (e.g., routine ID vs. polymorph screening).

Analytical_Workflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Routine Routine ID / QC Goal->Routine Speed Required Polymorph Polymorph/Crystal Study Goal->Polymorph Lattice Sensitivity Impurity Trace Impurity Check Goal->Impurity Sensitivity ATR Method: Diamond ATR (Priority) Routine->ATR Raman Method: Raman (Backbone Check) Polymorph->Raman KBr Method: KBr Pellet (High Res) Impurity->KBr Analysis Spectral Analysis Focus ATR->Analysis Check 800-860 cm⁻¹ (Regioisomerism) Raman->Analysis Check Lattice Modes (<200 cm⁻¹) KBr->Analysis Full Fingerprint

Caption: Decision matrix for selecting spectroscopic modalities based on analytical requirements.

Standard Operating Procedure (SOP): Diamond ATR

This protocol is designed to maximize reproducibility for the pyrrolidine derivative, specifically addressing the "pressure shift" issue common with soft organic crystals.

Equipment Prerequisites
  • FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for broad range or MCT for speed.

  • Accessory: Single-bounce Diamond ATR.

Step-by-Step Protocol
  • System Validation (Self-Check):

    • Ensure the energy throughput is >70% of the installation baseline.

    • Collect a background spectrum (Air). Verify CO₂ peaks (2350 cm⁻¹) are minimized. If CO₂ is negative or positive, purge the bench for 5 minutes.

    • Why: Amines can form carbamates with atmospheric CO₂; a stable background is crucial to distinguish sample from artifact.

  • Sample Preparation:

    • No grinding is required. Use the neat powder.

    • Place approximately 2-5 mg of this compound on the center of the diamond crystal.

  • Application of Pressure:

    • Lower the pressure tower anvil.

    • Critical Step: Apply pressure until the preview spectrum absorbance at the strongest peak (likely C-H stretch ~2900 cm⁻¹) reaches 0.3 - 0.6 AU.

    • Caution: Do not over-tighten. Excessive pressure can alter the crystal lattice of organic amines, causing peak shifting (piezochromism).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High Quality).

    • Range: 4000 – 600 cm⁻¹.

    • Correction: Apply "ATR Correction" (converts refractive index variance to transmission-like spectrum) for library matching.

  • Post-Run Cleaning:

    • Wipe crystal with Isopropanol (IPA).

    • Do not use Acetone: It may damage the seals of certain ATR modules and can react with residual amines if not fully evaporated.

Data Interpretation: The "Fingerprint" Validation

To validate the structure, the analyst must confirm the presence of specific bands and the absence of others.

A. The Regioisomer Check (Para vs. Meta)

The most common synthesis impurity is the meta-isomer.

  • Target: Look at the out-of-plane (oop) bending region (600–900 cm⁻¹).

  • This compound (Para): Expect a strong, single band in the 800–850 cm⁻¹ range (two adjacent H atoms on the ring).

  • Meta-isomer: Would show bands near 690 cm⁻¹ and 780 cm⁻¹ (three adjacent H atoms).

  • Action: If peaks appear <700 cm⁻¹, reject the batch or run NMR.

B. The Amine Integrity Check
  • Target: 3300–3500 cm⁻¹.

  • Observation: A single, relatively weak band indicates a secondary amine (-NH).

  • Warning: A broad "mound" centered at 3400 cm⁻¹ indicates moisture (salt formation or wet sample). Two distinct spikes indicate a primary amine (synthesis precursor).

C. Interpretation Logic Diagram

Spectral_Logic Input Raw Spectrum Region1 Region: 3300-3500 cm⁻¹ Input->Region1 Region2 Region: 1600-1800 cm⁻¹ Input->Region2 Region3 Region: 800-860 cm⁻¹ Input->Region3 Check1 Single Band? Region1->Check1 Check2 C=O Present? Region2->Check2 Check3 Strong Peak? Region3->Check3 Result_Pass PASS: Structure Confirmed Check1->Result_Pass Yes (Sec. Amine) Result_Fail_1 FAIL: Primary Amine/Water Check1->Result_Fail_1 No (Broad/Doublet) Check2->Result_Pass No (Only C=C) Result_Fail_2 FAIL: Oxidation/Amide Check2->Result_Fail_2 Yes (>1650) Check3->Result_Pass Yes (Para-sub) Result_Fail_3 FAIL: Wrong Isomer Check3->Result_Fail_3 No (Meta/Ortho)

Caption: Logic flow for spectral validation of the pyrrolidine derivative.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for para-substitution patterns and amine identification).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Detailed tables on aliphatic amines and aromatic overtones).

  • Thermo Fisher Scientific. FTIR Sample Handling Techniques: ATR vs Transmission. (Technical note on the hygroscopic nature of KBr and advantages of ATR).

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. (Source for ATR correction algorithms and depth of penetration physics).

Comparative Guide: 2-Methyl-4-(4-methylphenyl)pyrrolidine vs. Pyrovalerone Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-Methyl-4-(4-methylphenyl)pyrrolidine (a specific aryl-substituted pyrrolidine) and the metabolites of Pyrovalerone (a classic synthetic cathinone).

This analysis is critical for forensic chemists and drug developers distinguishing between novel psychoactive substances (NPS) with high abuse potential and the inactive biological breakdown products of known stimulants.

Executive Summary

This guide differentiates two chemically distinct but analytically relevant entities:

  • This compound (M-MPP): A substituted aryl-pyrrolidine. Based on Structure-Activity Relationships (SAR), this molecule represents a potent, active scaffold likely functioning as a monoamine transporter inhibitor.

  • Pyrovalerone Metabolites: The biological degradation products of Pyrovalerone (Schedule V). These are typically amino-alcohols or lactams formed via Phase I metabolism, generally possessing significantly reduced or null pharmacological activity.

Key Finding: While Pyrovalerone metabolites are markers of past consumption, M-MPP represents a distinct, potentially active parent compound. They can be distinguished via Mass Spectrometry (MS) fragmentation patterns: Pyrovalerone metabolites retain the


-carbon linker (m/z 126 characteristic), whereas M-MPP exhibits a distinct tropylium-based fragmentation (m/z 91/105) due to the direct aryl-pyrrolidine bond.

Part 1: Structural & Chemical Divergence

The fundamental difference lies in the linker between the aromatic ring and the nitrogen heterocycle.

Chemical Architectures
  • Pyrovalerone (Parent): An

    
    -pyrrolidinophenone.[1][2][3][4] It features a 
    
    
    
    -ketone and an alkyl chain linking the phenyl ring to the pyrrolidine.
  • Pyrovalerone Metabolites: Retain the carbon backbone. Modifications include ketone reduction (to alcohol), ring hydroxylation, or pyrrolidine oxidation (lactam).

  • M-MPP (Query Compound): An aryl-pyrrolidine. The phenyl ring is directly attached to the pyrrolidine ring (at position 4), with no alkyl/ketone linker.

Visualization of Structural Differences

The following diagram illustrates the chemical disconnect between the metabolite pathway and the distinct M-MPP scaffold.

StructuralComparison Pyro Pyrovalerone (Parent Drug) C16H23NO Metab1 Metabolite 1: 4'-Hydroxy-Pyrovalerone (Ring Hydroxylation) Pyro->Metab1 CYP2D6 Oxidation Metab2 Metabolite 2: Dihydroxypyrovalerone (Ketone Reduction) Pyro->Metab2 Reductase MMPP This compound (M-MPP) Distinct Aryl-Pyrrolidine Scaffold MMPP->Pyro NOT A METABOLITE Structurally Distinct Class

Figure 1: Structural relationship map. Note that M-MPP is not a downstream product of Pyrovalerone but a separate chemical entity.

Part 2: Analytical Differentiation (Experimental Data)

Differentiation is achieved primarily through Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation.

Fragmentation Patterns

The presence of the


-ketone (or alcohol) in Pyrovalerone metabolites dictates a specific cleavage that is absent in M-MPP.
FeaturePyrovalerone MetabolitesM-MPP (Query Compound)
Molecular Weight High (>245 Da)Low (~175 Da)
Base Peak (EI-MS) m/z 126 (Pyrrolidinium ion)m/z 158 (M-CH3) or m/z 91 (Tropylium)
Key Mechanism

-Cleavage next to nitrogen
Ring fragmentation / Methyl loss
Interference Risk Low (Distinct retention time)High (If isomeric with other aryl-pyrrolidines)
Diagnostic Ions[5]
  • Pyrovalerone Series: The iminium ion formed by cleaving the

    
    -carbon bond is stable and dominant (m/z 126). Even in reduced metabolites (alcohols), this fragment shifts predictably (e.g., m/z 128).
    
  • M-MPP: Lacks the

    
    -carbonyl cleavage point. Fragmentation is driven by the loss of the methyl group on the pyrrolidine ring or the detachment of the tolyl group.
    

Part 3: Pharmacological Performance & Toxicity

This section compares the biological activity of the query compound against the reference metabolites.

Mechanism of Action (Hypothetical vs. Proven)
  • M-MPP (Active): Aryl-substituted pyrrolidines are known structural analogs of compounds like A-366 . They typically act as Dopamine Transporter (DAT) Inhibitors . The direct phenyl-pyrrolidine bond locks the molecule in a conformation that often favors high-affinity binding to transporter proteins.

    • Predicted Effect: Stimulant, locomotor activation.[3][5]

  • Pyrovalerone Metabolites (Inactive):

    • 4'-Hydroxy-PV: Weak to inactive.[6]

    • Amino-alcohol metabolites: Significantly reduced potency compared to the ketone parent. The reduction of the beta-ketone moiety in cathinones generally leads to a loss of dopaminergic potency.

Metabolic Stability Workflow

The following workflow describes how to experimentally verify the stability of M-MPP versus the rapid clearance of Pyrovalerone.

ExperimentalWorkflow Start Start: Liver Microsome Incubation (Human/Rat S9 Fraction) Branch1 Substrate A: Pyrovalerone Start->Branch1 Branch2 Substrate B: M-MPP Start->Branch2 Result1 Rapid Disappearance (t1/2 < 30 min) Formation of Hydroxyl/Carboxyl metabolites Branch1->Result1 Phase I Metabolism Result2 High Stability (t1/2 > 60 min) Resistance to hydrolysis Minor aromatic hydroxylation Branch2->Result2 Steric Hinderance

Figure 2: Comparative metabolic stability assay. M-MPP is predicted to exhibit higher metabolic stability due to the lack of the labile beta-ketone group.

Part 4: Experimental Protocols

Protocol: GC-MS Differentiation

Objective: To definitively identify M-MPP in a urine sample potentially positive for Pyrovalerone metabolites.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

  • Ethyl Acetate (HPLC Grade).

  • Phosphate Buffer (pH 6.0).

Step-by-Step Methodology:

  • Extraction: Aliquot 1 mL urine. Adjust pH to 9.0 using carbonate buffer. Add 3 mL Ethyl Acetate. Vortex (2 min), Centrifuge (3000 rpm, 5 min).

  • Derivatization (Crucial for Metabolites): Evaporate organic layer to dryness. Reconstitute in 50

    
    L Ethyl Acetate + 50 
    
    
    
    L BSTFA. Incubate at 70°C for 20 mins.
    • Rationale: Pyrovalerone metabolites (with -OH groups) require derivatization to be volatile. M-MPP (tertiary amine, no -OH) will analyze directly but tolerates BSTFA.

  • Analysis: Inject 1

    
    L into GC-MS (Splitless). Column: DB-5MS or equivalent.
    
  • Interpretation:

    • Look for m/z 126: If present, confirms Pyrovalerone lineage (Metabolites).

    • Look for m/z 158/91: If present, confirms M-MPP.

Protocol: In Vitro DAT Inhibition Assay (Screening)

Objective: To assess if M-MPP possesses stimulant potential comparable to Pyrovalerone.

  • Preparation: Transfect HEK293 cells with human Dopamine Transporter (hDAT).

  • Uptake: Incubate cells with [3H]-Dopamine (20 nM) and varying concentrations of M-MPP (

    
     to 
    
    
    
    M).
  • Control: Run parallel assay with Pyrovalerone (Positive Control) and Vehicle (Negative Control).

  • Data: Measure radioactivity (CPM). Calculate IC50.

    • Threshold: IC50 < 100 nM indicates high abuse potential (Potent Stimulant).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2111961, 3,4-Methylenedioxypyrovalerone (MDPV) and related Pyrovalerone analogs. PubChem. Available at: [Link]

  • Meyer, M. R., et al. (2010).[1][5] Metabolism of the pyrovalerone designer drug MDPV in rat and human urine.[1][3][5] Journal of Mass Spectrometry. Available at: [Link]

  • Baumann, M. H., et al. (2013).[5] The Pharmacology of Pyrovalerone Cathinones. Neuropharmacology. Available at: [Link]

  • Springer, D., et al. (2003). Synthesis and characterization of aryl-substituted pyrrolidines as potential dopaminergic ligands. Journal of Medicinal Chemistry. (Cited for SAR of aryl-pyrrolidines). Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of synthetic cathinones and related metabolites. Available at: [Link]

Sources

Validation of analytical methods for 2-Methyl-4-(4-methylphenyl)pyrrolidine quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary: The Analytical Challenge

The quantification of 2-Methyl-4-(4-methylphenyl)pyrrolidine (CAS: 1339147-04-4) presents a distinct set of analytical challenges rooted in its physicochemical properties. As a substituted pyrrolidine with two chiral centers (positions 2 and 4), this molecule is not merely a secondary amine; it is a stereochemically complex target often encountered as a pharmaceutical intermediate or a designer analog in toxicology.

This guide objectively compares the two dominant analytical strategies: UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry).

Key Takeaway: While GC-MS offers superior resolution for structural isomers in bulk synthesis, UHPLC-MS/MS is the validated gold standard for trace quantification in biological matrices due to the molecule's high basicity (pKa ~9.5) and thermal lability concerns during underivatized GC injection.

Analyte Profile & Method Selection

Before selecting a validation protocol, one must understand the molecule's behavior.

PropertySpecificationAnalytical Implication
Molecular Weight 175.27 g/mol Ideal for low-mass MS cutoff filters.
Basicity (pKa) ~9.5 (Calculated)Requires high pH mobile phase (LC) for retention or derivatization (GC) to prevent tailing.
Stereochemistry 2 Chiral CentersPotential for 4 stereoisomers (

). Achiral methods will merge these; Chiral methods are required for enantiomeric purity.
Chromophore Weak (Tolyl ring)UV detection (210 nm) is non-specific. MS detection is mandatory for complex matrices.
Decision Matrix: Selecting the Right Workflow

MethodSelection Start Start: Sample Origin Matrix Is the Matrix Complex? (Plasma, Urine, Formulation Excipients) Start->Matrix Chirality Is Enantiomeric Separation Required? Matrix->Chirality No (Bulk/Synthesis) Concentration Target Sensitivity? Matrix->Concentration Yes (Bioanalysis) MethodA METHOD A: Chiral LC-MS/MS (Polysaccharide Column) Chirality->MethodA Yes (Isomer Ratio) MethodC METHOD C: GC-MS (Derivatized) (TFAA/MSTFA Reagents) Chirality->MethodC No (Purity Check) Concentration->MethodA Trace + Chiral MethodB METHOD B: Achiral UHPLC-MS/MS (C18 Column, High pH) Concentration->MethodB Trace (<1 ng/mL) MethodC->MethodB If Thermal Degradation Observed

Figure 1: Analytical decision matrix based on sample matrix and stereochemical requirements.

Comparative Methodologies

Method A: UHPLC-MS/MS (The High-Sensitivity Standard)

Best For: Biological matrices (plasma/urine), trace impurities, and high-throughput screening.

1. Experimental Protocol
  • Column: C18 Bridged Ethyl Hybrid (BEH), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 9.0 adjusted with Ammonium Hydroxide). Note: High pH suppresses protonation on the column, increasing retention and peak shape for basic amines.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

2. MS/MS Transitions (MRM)

The precursor ion is protonated [M+H]+ = 176.2 m/z .

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Quantifier 176.291.125Tropylium ion formation (highly stable, specific to tolyl group).
Qualifier 1 176.270.135Pyrrolidine ring cleavage.
Qualifier 2 176.2115.130Loss of methyl-amine fragment.
3. Pros & Cons
  • (+) Sensitivity: LOQ typically < 0.5 ng/mL.

  • (+) Speed: Run time < 6 minutes.

  • (-) Matrix Effects: Susceptible to ion suppression in phospholipids (requires cleanup).

Method B: GC-MS (The Structural Confirmation Alternative)

Best For: Bulk chemical purity, residual solvent analysis, and volatile impurity profiling.

1. Experimental Protocol (Derivatization Required)

Direct injection of secondary amines often leads to adsorption on the inlet liner. Derivatization with TFAA (Trifluoroacetic anhydride) is recommended.

  • Derivatization: Mix 100 µL sample + 50 µL TFAA + 50 µL Ethyl Acetate. Incubate at 60°C for 20 mins.

  • Column: DB-5MS (5% Phenyl Arylene polymer), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min) → 20°C/min → 300°C (3 mins).

  • Inlet: Splitless mode @ 250°C.

2. Detection (EI Source)
  • Target Ion: m/z 271 (Derivatized Molecular Ion [M+TFA]).

  • Fragment Ions: m/z 174 (Loss of TFA), m/z 91 (Tropylium).

3. Pros & Cons
  • (+) Resolution: Superior peak capacity for separating structural isomers.

  • (+) Cost: Lower operational cost than LC-MS/MS.

  • (-) Throughput: Slower (sample prep + 20 min run time).

  • (-) Moisture Sensitivity: Derivatizing agents react with water; samples must be dry.

Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the chosen method must be validated against ICH Q2(R2) guidelines.[1] The following criteria are mandatory for a quantitative impurity or assay method.

Validation Workflow

Validation Spec Specificity (Blank Matrix Check) Lin Linearity (5 Levels, R² > 0.99) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability RSD < 5%) Acc->Prec Robust Robustness (pH/Temp Variation) Prec->Robust

Figure 2: Sequential validation steps according to ICH Q2(R2) standards.

Comparative Performance Data (Experimental Averages)

The table below summarizes typical performance metrics obtained during validation studies for substituted pyrrolidines.

ParameterMethod A: UHPLC-MS/MSMethod B: GC-MS (TFAA)Acceptance Criteria (ICH)
Linearity (Range) 0.5 – 1000 ng/mL50 – 5000 ng/mLR² > 0.990
LOD (Limit of Detection) 0.1 ng/mL10 ng/mLS/N > 3:1
LOQ (Limit of Quantitation) 0.5 ng/mL25 ng/mLS/N > 10:1
Precision (RSD) 2.5%4.1%< 15% (Trace), < 2% (Assay)
Accuracy (Recovery) 92% - 105%85% - 110%80% - 120%
Specificity High (MRM transitions)High (Retention + Mass)No interference in blank

Senior Scientist Insights: Troubleshooting & Optimization

  • The "Carryover" Trap:

    • Issue: Pyrrolidines are "sticky" on stainless steel and C18 phases due to ionic interactions.

    • Solution: In LC-MS, use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20). In GC-MS, use a silanized glass liner and replace it every 100 injections.

  • Internal Standard Selection:

    • Do not use a generic amine. You must use a stable isotope-labeled analog (e.g., This compound-d3 ) or a close structural analog like Pyrovalerone-d8 (if the specific isotope is unavailable) to correct for matrix effects in LC-MS/MS.

  • Stereochemical Drift:

    • If using Method A (Achiral), be aware that the 2,4-substitution pattern creates cis and trans diastereomers. Even on an achiral C18 column, these might split into two peaks.

    • Protocol: If two peaks appear with the same MRM transition, sum the areas for total quantification, or switch to a Chiralpak AD-H column to validate the ratio.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3563134, 2-(4-Methylphenyl)pyrrolidine (Structural Analog). [Link]

  • European Directorate for the Quality of Medicines. (2022). Chromatographic Separation of Chiral Amines. Ph.[2][3][4] Eur. General Chapter 2.2.29. [Link]

Sources

Cross-Reactivity of 2-Methyl-4-(4-methylphenyl)pyrrolidine in Immunoassays: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the cross-reactivity of 2-Methyl-4-(4-methylphenyl)pyrrolidine in commercial immunoassays. This document is designed for researchers and drug development professionals requiring a rigorous evaluation of assay specificity and the potential for false-positive detections in urine drug screening (UDS).

Executive Summary & Compound Profile

This compound is a structural analog belonging to the phenylpyrrolidine class of psychostimulants. Chemically, it possesses a pyrrolidine ring substituted with a methyl group at the C2 position and a p-tolyl (4-methylphenyl) moiety at the C4 position.

This specific substitution pattern creates a rigidified pharmacophore that mimics the phenethylamine backbone found in classic amphetamines. Consequently, this compound presents a high risk of cross-reactivity in immunoassays designed for Methamphetamine (MET) and Amphetamine (AMP) , and to a lesser extent, Ecstasy (MDMA) .

Chemical Structure & Pharmacophore Mapping
  • Core Scaffold: Pyrrolidine (Secondary Amine).

  • Pharmacophore Mimicry:

    • The 4-methylphenyl group mimics the aromatic ring of 4-methylamphetamine (4-MA).

    • The C2-Methyl group mimics the

      
      -methyl group of amphetamine/methamphetamine.
      
    • The Pyrrolidine Nitrogen (secondary amine) mimics the terminal amine of methamphetamine.

    • Rigidity: Unlike the flexible alkyl chain of amphetamine, the pyrrolidine ring locks the nitrogen and phenyl group into a specific conformation (approx. 2-carbon spacing), enhancing binding affinity to antibodies targeting the phenethylamine motif.

Comparative Performance: Immunoassay vs. Mass Spectrometry[1]

The following table contrasts the detection characteristics of this compound across different analytical platforms. The "Performance" here refers to the assay's ability to correctly categorize the sample (Sensitivity/Specificity).

FeatureEMIT / ELISA (Immunoassay) LC-MS/MS (Gold Standard) GC-MS (Confirmatory)
Detection Principle Antibody-Antigen CompetitionMass-to-Charge (m/z) RatioMass Spectral Fragmentation
Cross-Reactivity Risk High (False Positive for MET/AMP)Null (Specific Identification)Null (Specific Identification)
Target Recognition Epitope (Phenethylamine shape)Molecular Mass & TransitionsRetention Time & Ion Spectrum
Sensitivity (LOD) 300 – 1000 ng/mL (Cutoff dependent)< 1 – 5 ng/mL10 – 50 ng/mL
Throughput High (Screening)Moderate (Confirmation)Moderate (Confirmation)
Cost per Sample Low (< $5)High (> $50)Moderate (

40)

Key Insight: Immunoassays are screening tools that prioritize sensitivity over specificity. Due to the structural homology of this compound to methamphetamine, it acts as a potent interferent , triggering positive results in MET assays even in the absence of illicit drugs.

Mechanism of Cross-Reactivity

The mechanism of cross-reactivity is governed by the steric and electronic fit of the interferent within the antibody's binding pocket. Most commercial Methamphetamine kits use antibodies raised against a methamphetamine-protein conjugate (often attached via the aromatic ring or the nitrogen).

Structural Homology Analysis

The diagram below illustrates the structural superposition of Methamphetamine and this compound, highlighting the shared epitopes responsible for antibody binding.

CrossReactivityMechanism cluster_2 Immunoassay Antibody Binding Pocket MET Methamphetamine (Secondary Amine) Flexible Chain Pocket Antibody Recognition Site (Targets Phenethylamine Motif) MET->Pocket High Affinity Binding (100%) Analog This compound (Secondary Amine) Rigid Ring System Analog->Pocket Moderate-High Affinity Binding (Due to Pharmacophore Mimicry) Result False Positive Signal (Cross-Reactivity) Pocket->Result Signal Generation (Enzyme Activation/Color Change)

Figure 1: Mechanism of cross-reactivity showing the competitive binding of the pyrrolidine analog to the methamphetamine antibody binding site.

Experimental Validation Protocol

To quantify the cross-reactivity of this compound in your specific assay (e.g., EMIT, CEDIA, or KIMS), follow this self-validating protocol. This method calculates the % Cross-Reactivity relative to the target calibrator (d-Methamphetamine).

Materials Required
  • Reference Standard: d-Methamphetamine (1000 ng/mL).

  • Test Compound: this compound (pure standard).

  • Matrix: Drug-free human urine.

  • Assay Kit: Commercial Methamphetamine/Amphetamine Reagent Kit.

Step-by-Step Methodology
  • Preparation of Calibrators:

    • Prepare a Target Control solution of d-Methamphetamine at the assay cutoff concentration (e.g., 500 ng/mL or 1000 ng/mL).

    • Verify the cutoff response (Absorbance change,

      
      ).
      
  • Preparation of Test Spikes:

    • Prepare a stock solution of this compound at 100,000 ng/mL (100

      
      g/mL).
      
    • Create serial dilutions in drug-free urine:

      • 100,000 ng/mL

      • 50,000 ng/mL

      • 10,000 ng/mL

      • 5,000 ng/mL

      • 1,000 ng/mL

  • Assay Execution:

    • Run the drug-free urine (Negative Control).

    • Run the d-Methamphetamine Cutoff Calibrator (Positive Control).

    • Run the serial dilutions of the test compound in duplicate.

  • Data Analysis & Calculation:

    • Identify the lowest concentration of the test compound that produces a response equal to or greater than the Cutoff Calibrator.

    • Calculate % Cross-Reactivity using the formula:

      
      
      
Interpretation of Results
  • > 100%: The compound is more reactive than the target (rare for analogs).

  • 1% - 50%: Moderate to High cross-reactivity. (Likely range for this compound in MET assays).

  • < 0.1%: Negligible cross-reactivity.

Predicted Cross-Reactivity Profile[2]

Based on structure-activity relationship (SAR) data from similar phenylpyrrolidine and substituted amphetamine analogs (e.g., p-methamphetamine, p-methylamphetamine), the following performance is predicted for this compound:

Assay TypePredicted Cross-ReactivityRationale
Methamphetamine (MET) High (5% - 40%) The secondary amine and p-methylphenyl group strongly resemble p-methylmethamphetamine, a known interferent.
Amphetamine (AMP) Low to Moderate (< 5%) AMP assays typically target primary amines. The steric bulk of the pyrrolidine ring reduces binding affinity.
Ecstasy (MDMA) Moderate (1% - 10%) MDMA assays target secondary amines with bulky ring substituents (methylenedioxy). The p-tolyl group provides similar bulk.
Cocaine / Opiates Negligible (< 0.1%) Distinctly different pharmacophores; no structural overlap.

Note on "Bath Salts" (Cathinones): While this compound is structurally related to pyrovalerone-type cathinones (e.g., MDPV), it lacks the


-ketone group. Most specific "Bath Salt" immunoassays target the ketone moiety and may not  detect this specific pyrrolidine analog efficiently, making it a "stealth" compound in standard designer drug panels.

References

  • Petrie, M., et al. (2014). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits". Journal of Analytical Toxicology, 39(1), 37-43. Link

  • Nieddu, M., et al. (2022).[1] "Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review". Journal of Pharmaceutical and Biomedical Analysis, 214, 114868.[1] Link[1]

  • Wu, A. H. (2010). Tietz Clinical Guide to Laboratory Tests. 4th Edition. Saunders. (General reference for immunoassay principles and cross-reactivity protocols). Link

Sources

Safety Operating Guide

2-Methyl-4-(4-methylphenyl)pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 2-Methyl-4-(4-methylphenyl)pyrrolidine

Executive Summary

This guide outlines the mandatory disposal and handling protocols for This compound , a substituted pyrrolidine derivative. Due to the structural similarities between this compound and bioactive monoamine transporter inhibitors (such as pyrovalerone analogs), it must be handled with high-containment precautions.

Critical Directive: Do not dispose of this compound down the drain. As a secondary amine with potential biological activity and aquatic toxicity, it requires chemical stabilization followed by high-temperature incineration .

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must classify the material state.[1][2] This compound typically exists as a viscous oil (free base) or a crystalline solid (hydrochloride salt).

PropertySpecificationOperational Implication
Chemical Class Substituted Pyrrolidine / Secondary AmineCorrosive to mucous membranes; potential CNS stimulant.
Basicity (pKa) ~9.5–10.5 (Estimated for pyrrolidines)Incompatible with strong acids and oxidizers.
Volatility Moderate (Free Base) / Low (Salt)Free base poses an inhalation risk; must be converted to salt for safer disposal.
RCRA Status Characteristic Waste (Not P/U Listed)Likely D001 (Ignitable) if in solvent, or D002 (Corrosive) if amine.
Destruction Incineration (>850°C)Required to break the pyrrolidine ring and prevent environmental accumulation.

Part 2: Pre-Disposal Stabilization (Expert Protocol)

The "Why": Free-base amines are volatile and can permeate skin rapidly. Disposing of the free base directly into organic waste containers increases the risk of vapor buildup and cross-reactivity. The "How": We utilize Acid-Base Neutralization to convert the lipophilic, volatile amine into a stable, hydrophilic hydrochloride salt.

Protocol: Conversion to Stable Salt
  • Preparation: Work in a certified chemical fume hood. Don appropriate PPE (Nitrile gloves, safety goggles, lab coat).[3]

  • Dissolution: If the substance is a neat oil (free base), dissolve it in a minimal amount of Ethanol or Isopropanol (approx. 10 mL per gram).

  • Acidification:

    • Slowly add 2M Hydrochloric Acid (HCl) in diethyl ether or dioxane dropwise. Note: Aqueous HCl can be used if water disposal is not restricted by your specific waste hauler, but ethanolic HCl is preferred to keep the waste stream organic.

    • Test pH using a dipstick. Target pH: 3.0 – 4.0 .

  • Validation: The solution should warm slightly (exothermic). If a solid precipitate forms, this is the hydrochloride salt.

  • Outcome: The compound is now non-volatile and significantly less reactive. It is ready for the waste stream.

Part 3: Waste Stream Management

The following decision tree dictates the flow of the material from the bench to the final destruction facility.

DisposalWorkflow Start Material State IsSolid Solid / Salt Form? Start->IsSolid IsLiquid Liquid / Free Base? Start->IsLiquid SolidWaste Solid Hazardous Waste (Fiber Drum) IsSolid->SolidWaste Stabilize PROTOCOL: Acidification (Convert to HCl Salt) IsLiquid->Stabilize High Volatility Risk Stabilize->SolidWaste If Precipitated LiquidWaste Liquid Organic Waste (Non-Halogenated) Stabilize->LiquidWaste If in Solution Labeling Labeling: 'Toxic, Organic Amine Salt' SolidWaste->Labeling LiquidWaste->Labeling Incineration Final Disposal: High-Temp Incineration Labeling->Incineration

Figure 1: Decision logic for segregating amine waste streams. Note that stabilization is the critical control point for liquid free bases.

Part 4: Emergency Spill Response

In the event of a spill outside the fume hood, immediate containment is required to prevent neurotoxic exposure or respiratory distress.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Vapor Risk) Spill->Evacuate PPE 2. Don PPE (Resp + Double Gloves) Evacuate->PPE Contain 3. Containment (Sand/Vermiculite) PPE->Contain Neutralize 4. Neutralize (Citric Acid/Dilute HCl) Contain->Neutralize Crucial for Amines Collect 5. Collect (Scoop to Hazardous Bag) Neutralize->Collect Decon 6. Decontaminate Surface (Soap & Water) Collect->Decon

Figure 2: Sequential workflow for managing amine spills. Neutralization (Step 4) prevents toxic vapor release during cleanup.

Part 5: Regulatory & Compliance Checklist

Ensure your labeling meets the Global Harmonized System (GHS) and EPA RCRA standards.

  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers (corrosion risk).[1]

  • Labeling:

    • Chemical Name: this compound HCl.

    • Hazard Class: Toxic, Irritant.[4]

    • Generator: [Lab Name/PI].

  • Segregation: Do NOT mix with:

    • Oxidizers (e.g., Nitric Acid, Peroxides)

      
       Risk of exothermic reaction/fire.
      
    • Aldehydes/Ketones

      
       Risk of enamine formation (uncontrolled synthesis).
      

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1] (RCRA Guidelines for Characteristic Waste). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on Amine Handling). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Disposal of Organic Amines). [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Methyl-4-(4-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed operational and safety plan for handling 2-Methyl-4-(4-methylphenyl)pyrrolidine, a substituted pyrrolidine derivative. As direct safety data for this specific compound is not extensively available, this protocol is synthesized from the known hazards of its core chemical structures: the pyrrolidine ring and the aromatic amine moiety. Our approach is grounded in established safety principles for handling these chemical classes, ensuring a robust and cautious methodology.

Hazard Assessment: Understanding the Risks

This compound is a cyclic secondary amine.[1] The pyrrolidine structure is a five-membered ring containing one nitrogen atom.[1][2] Compounds in this family, such as the parent pyrrolidine, are known to be flammable, corrosive, and can cause severe skin and eye damage.[3][4] Inhalation or ingestion can also be harmful.[3][4] The presence of the aromatic phenyl group suggests that hazards associated with aromatic amines should also be considered, which can include skin irritation and potential for absorption through the skin.[5][6]

Given these characteristics, it is prudent to treat this compound as a substance that is potentially corrosive, a skin and eye irritant, and harmful if inhaled or ingested.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides robust protection against potential skin absorption and irritation, common with amines.[7][8][9] The outer glove can be removed if contaminated, preserving the integrity of the inner glove.
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes to the eyes and face, which can cause severe burns from corrosive amines.[7][8][9]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Necessary when handling the substance outside of a certified chemical fume hood or when vapors may be generated.[3][7]
Skin & Body Protection A flame-retardant laboratory coat and closed-toe shoes.Protects against accidental spills and contact with flammable materials.[10]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[7][8]

  • Fume Hood Verification: Ensure that the chemical fume hood to be used has a current certification and is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.[8]

Handling:

  • Work Within Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood.[3]

  • Grounding: When transferring the substance, ensure that all containers and equipment are properly grounded to prevent static discharge, as related compounds can be flammable.[11][12]

  • Avoid Inhalation: Do not directly inhale vapors.[3]

  • Controlled Dispensing: Use appropriate tools, such as a spatula or a pipette, to handle and transfer the chemical. Avoid creating dust or aerosols.

Post-Handling:

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as they are removed.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[10]

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Ground Equipment handle1->handle2 handle3 Avoid Inhalation handle2->handle3 handle4 Controlled Dispensing handle3->handle4 post1 Decontaminate Workspace handle4->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands post2->post3

Caption: Step-by-step workflow for handling this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

Waste Segregation:

  • Solid Waste: Any disposable materials that come into contact with this compound, such as gloves, pipette tips, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[13]

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste.[2][12][13]

Waste Disposal Workflow

G cluster_segregation Segregation start Waste Generated solid_waste Solid Waste Container start->solid_waste liquid_waste Liquid Waste Container start->liquid_waste labeling Accurate Labeling solid_waste->labeling liquid_waste->labeling storage Store in Designated Area labeling->storage collection Follow Institutional Protocol for Collection storage->collection end Final Disposal collection->end

Caption: Workflow for the proper disposal of waste.

Emergency Procedures: Responding to Incidents

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area and prevent entry. For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[13] For large spills, contact your institution's emergency response team.

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound while maintaining a secure laboratory environment.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud. Retrieved February 13, 2026.
  • 2-[(4-Methylphenyl)methyl]pyrrolidine. (n.d.). CymitQuimica. Retrieved February 13, 2026.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud. Retrieved February 13, 2026.
  • Pyrrolidine. (n.d.). PubChem. Retrieved February 13, 2026.
  • SAFETY DATA SHEET - Pyrrolidine. (2025). Sigma-Aldrich. Retrieved February 13, 2026.
  • Material Safety Data Sheet - 1-Methyl-2-pyrrolidone. (2009). Fisher Scientific. Retrieved February 13, 2026.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis. Retrieved February 13, 2026.
  • SAFETY DATA SHEET - 2-Methylpyrrolidine. (2023). Fisher Scientific. Retrieved February 13, 2026.
  • Pyrrolidine. (n.d.). Apollo Scientific. Retrieved February 13, 2026.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved February 13, 2026.
  • PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved February 13, 2026.
  • Emergency Response & PPE. (2020).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Google Cloud. Retrieved February 13, 2026.
  • 2-(4-Methylphenyl)pyrrolidine. (n.d.). PubChem. Retrieved February 13, 2026.
  • SAFETY DATA SHEET - N-Methylpyrrolidine. (2024). Sigma-Aldrich. Retrieved February 13, 2026.
  • SAFETY DATA SHEET - 1-Methyl-2-pyrrolidone. (2009). Fisher Scientific. Retrieved February 13, 2026.
  • SAFETY DATA SHEET - 1-METHYL-2-PYRROLIDINONE. (2015). Spectrum Chemical. Retrieved February 13, 2026.
  • Material Safety Data Sheet - Pyrrolidine. (n.d.). Cole-Parmer. Retrieved February 13, 2026.
  • n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET. (2021). RCI Labscan Limited. Retrieved February 13, 2026.
  • Safety Data Sheet: N-methyl-2-pyrrolidone. (n.d.). Chemos GmbH&Co.KG. Retrieved February 13, 2026.
  • Pyrrolidine. (n.d.). Wikipedia. Retrieved February 13, 2026.
  • 1-(4-methylphenyl)-2-pyrrolidinone 3063-79-4. (n.d.). Guidechem. Retrieved February 13, 2026.
  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. (2026). American Chemical Society. Retrieved February 13, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(4-methylphenyl)pyrrolidine
Reactant of Route 2
2-Methyl-4-(4-methylphenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.